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3-Oxabicyclo[3.1.0]hexan-6-amine Documentation Hub

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  • Product: 3-Oxabicyclo[3.1.0]hexan-6-amine
  • CAS: 724701-02-4

Core Science & Biosynthesis

Foundational

3-Oxabicyclo[3.1.0]hexan-6-amine: Structural Profile and Synthetic Utility

The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 3-Oxabicyclo[3.1.0]hexan-6-amine . Technical Monograph | Version 1.0 Executive Summary 3-Oxabicyclo[3.1....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 3-Oxabicyclo[3.1.0]hexan-6-amine .

Technical Monograph | Version 1.0

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine (CAS: 693248-55-4 for HCl salt) is a conformationally restricted bicyclic amine used as a high-value building block in medicinal chemistry. It serves as a bioisostere for morpholine, piperidine, and cyclohexylamine moieties. By fusing a cyclopropane ring to a tetrahydrofuran core, this scaffold introduces significant ring strain (~27 kcal/mol) and locks the amine vector, reducing the entropic penalty upon binding to biological targets.

Key features include:

  • Reduced Basicity: The inductive effect of the ether oxygen and the increased s-character of the cyclopropyl carbon lower the pKa relative to aliphatic amines, improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The bicyclic cage protects the 3- and 4-positions from oxidative metabolism (e.g., P450-mediated hydroxylation) common in piperidines.

  • Stereochemical Rigidity: The molecule exists predominantly in a "boat-like" conformation, allowing precise vector positioning of substituents.

Structural & Physicochemical Analysis

Conformational Landscape

Unlike flexible monocyclic amines, the 3-oxabicyclo[3.1.0]hexane system adopts a rigid boat conformation . The five-membered ether ring puckers to accommodate the strain of the fused cyclopropane.

  • Exo vs. Endo: The 6-amino group can exist in an exo (pointing away from the ether ring) or endo (pointing toward the ether ring) orientation. The exo-isomer is thermodynamically favored and is the standard commercial building block due to the stereoselectivity of the precursor synthesis (cyclopropanation).

  • Puckering: The oxygen atom at position 3 relieves some transannular strain compared to the carbocyclic analog (bicyclo[3.1.0]hexane), but the system remains highly rigid.

Physicochemical Properties Table
PropertyValue / DescriptionNotes
Molecular Formula C₅H₉NOFree base
Molecular Weight 99.13 g/mol 135.59 g/mol (HCl salt)
CAS Number 693248-55-4Hydrochloride salt
Topological Polar Surface Area (TPSA) 35.25 Ų9.2 (Ether) + 26.0 (Amine)
LogP (Calculated) -0.7 to -0.2Highly hydrophilic
pKa (Estimated) 8.2 – 8.6Lower than cyclohexylamine (10.[1]6) due to -I effect of Oxygen
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsAmine (D/A), Ether (A)
Stereochemistry (1R, 5S, 6R) / (1S, 5R, 6S)Usually supplied as trans (exo) racemate or enantiopure

Synthetic Methodology

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a sequential process involving carbene addition followed by functional group rearrangement.

Retrosynthetic Analysis

The most robust route disconnects the amine to a carboxylic acid, which traces back to 2,5-dihydrofuran and ethyl diazoacetate .

Synthesis Start 2,5-Dihydrofuran Step1 Rh2(OAc)4 Cat. Ethyl Diazoacetate Start->Step1 Inter1 Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate (Exo-isomer) Step1->Inter1 Step2 LiOH / THF Hydrolysis Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 DPPA / tBuOH Curtius Rearrangement Inter2->Step3 Inter3 Boc-Protected Amine Step3->Inter3 Step4 HCl / Dioxane Deprotection Inter3->Step4 Product 3-Oxabicyclo[3.1.0] hexan-6-amine HCl Step4->Product

Figure 1: Synthetic pathway from 2,5-dihydrofuran to the target amine via Curtius rearrangement.

Detailed Experimental Protocol

Step 1: Cyclopropanation (Synthesis of Ethyl Ester)

  • Reagents: 2,5-Dihydrofuran (1.0 eq), Ethyl diazoacetate (1.2 eq), Rhodium(II) acetate dimer (0.5 mol%).

  • Procedure: To a solution of 2,5-dihydrofuran in DCM at 0°C, add the catalyst. Slowly add ethyl diazoacetate via syringe pump over 4 hours to minimize dimerization. Stir at room temperature for 12 hours.

  • Workup: Filter through a celite pad to remove Rh catalyst. Concentrate in vacuo.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the exo-ester (major) and endo-ester (minor). Isolate the exo-isomer.

Step 2: Curtius Rearrangement (Acid to Amine)

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 4 hours. Acidify to pH 3 and extract with EtOAc to obtain the carboxylic acid.

  • Rearrangement: Dissolve the acid (1.0 eq) in dry t-Butanol (solvent/reactant). Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Reaction: Heat to reflux (85°C) for 16 hours. The intermediate isocyanate is trapped in situ by t-Butanol to form the Boc-protected amine.

  • Deprotection: Dissolve the Boc-amine in 4M HCl in Dioxane. Stir at RT for 2 hours. Precipitate the product with diethyl ether.

  • Yield: White solid (HCl salt).

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Researchers utilize 3-oxabicyclo[3.1.0]hexan-6-amine to replace:

  • Cyclohexylamine: To lower LogP and introduce polarity without adding a hydrogen bond donor.

  • Piperidine/Morpholine: To rigidify the structure. The vectors of the 6-amine are fixed relative to the ether oxygen, unlike the flipping chair conformations of piperidine.

Impact on DMPK Parameters
  • Metabolic Blockade: The bridgehead carbons (C1/C5) are quaternary-like in their connectivity (tertiary carbons but sterically shielded), reducing susceptibility to oxidative metabolism.

  • Permeability: The lower pKa (approx 8.4) compared to standard secondary amines ensures a higher fraction of the neutral species exists at physiological pH (7.4), facilitating passive diffusion across membranes.

SAR Target Drug Candidate Optimization Problem Issue: High Lipophilicity (LogP > 4) & Rapid Metabolism Target->Problem Solution Strategy: Incorporate 3-Oxabicyclo[3.1.0]hexan-6-amine Problem->Solution Outcome1 Result 1: Reduced LogP (Ether Oxygen Effect) Solution->Outcome1 Outcome2 Result 2: Rigidification (Entropic Benefit) Solution->Outcome2 Outcome3 Result 3: Lower pKa (Improved Permeability) Solution->Outcome3

Figure 2: Strategic rationale for scaffold selection in lead optimization.

Safety and Handling

  • Hazard Identification: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.

  • Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Reactivity: The cyclopropane ring is stable under standard acidic/basic conditions but may open under harsh hydrogenation conditions (e.g., high pressure H₂/Pd-C) or strong Lewis acids.

References

  • Synthesis of 3-Oxabicyclo[3.1.

    • Title: "Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate"[2]

    • Source: PubChem Compound Summary
    • URL:[Link]

  • Conformational Analysis of Bicyclo[3.1.

    • Title: "Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes"
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry of Azabicyclo[3.1.0]hexane (Analogous Scaffold)

    • Title: "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors"
    • Source: Bioorganic & Medicinal Chemistry Letters[3]

    • URL:[Link]

  • Commercial Precursor Availability

    • Title: "Ethyl 3-oxabicyclo[3.1.
    • Source: Sigma-Aldrich[4]

Sources

Exploratory

A Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This guide covers its commercial availability, key suppliers, chemical properties, and its emerging role in the design of novel therapeutics.

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-Oxabicyclo[3.1.0]hexane moiety is a conformationally restricted, saturated heterocyclic scaffold. Its rigid, three-dimensional structure makes it an attractive bioisostere for various cyclic and aromatic systems in drug design. The introduction of this scaffold can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of drug candidates. The amine functionality at the 6-position of the hydrochloride salt form provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures.

Commercial Availability and Supplier Landscape

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is commercially available from a number of specialized chemical suppliers. It is typically offered as a racemic mixture or as specific stereoisomers, catering to different research and development needs. The most common commercially available forms are the racemic mixture (CAS Number: 693248-55-4) and the (1R,5S)-enantiomer (CAS Number: 1048962-49-7)[1].

Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurityPhysical FormNotes
MilliporeSigma (distributor) 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride693248-55-4≥97%SolidProduct sourced from partners like PharmaBlock and ChemScene.
BLDpharm 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride693248-55-4≥97%White to yellow powder or crystalsOffers various pack sizes.[2]
Fluorochem trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride1048962-49-7≥97%SolidProvides detailed chemical properties and safety information.
ChemScene rel-(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride1285720-68-4≥98%[3]Solid[3]Offers a specific relative stereoisomer.[3]
AChemBlock trans-3-oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride2007919-46-097%[4]Solid[4]A derivative with a methylamine group.[4]

It is imperative for researchers to consult the specific Certificate of Analysis (CoA) provided by the supplier for lot-specific purity and analytical data.

Quality Control and Analytical Profile

Ensuring the quality and purity of starting materials is a cornerstone of reproducible research and successful drug development. For 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a comprehensive analytical testing protocol is essential.

Typical Analytical Methods

While a specific Certificate of Analysis for this compound is not publicly available, based on industry standards for similar chemical entities, the following analytical techniques are commonly employed for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Supplier websites like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for their products, which should be requested and reviewed by the end-user[2][5].

Interpreting Analytical Data: A Self-Validating System

When evaluating a supplier's data, researchers should look for consistency across different analytical techniques. For instance, the purity value obtained from HPLC should be in agreement with the purity determined by ¹H NMR. The structural information from NMR should be consistent with the molecular weight found by mass spectrometry. This cross-validation of data provides a high degree of confidence in the quality of the material.

Applications in Medicinal Chemistry and Drug Discovery

The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a valuable design element in modern medicinal chemistry. Its application is primarily driven by the desire to move away from flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.

Bioisosteric Replacement of Aromatic Rings

Recent literature highlights the use of related bicyclic scaffolds as bioisosteres of meta-substituted benzene rings. This strategy aims to improve physicochemical properties such as permeability, metabolic stability, and solubility of drug candidates. While the primary literature focuses on the analogous bicyclo[3.1.1]heptane system, the underlying principles are directly applicable to the 3-oxabicyclo[3.1.0]hexane core.

Synthetic Strategies: An Overview

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been an active area of research, with several catalytic routes being developed[6]. A recent review summarizes the progress in this field, highlighting various transition-metal-catalyzed and transition-metal-free catalytic systems.

A common strategy for the synthesis of the related 3-azabicyclo[3.1.0]hexane core involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[7]. This method provides a practical route to this class of compounds with high yields and diastereoselectivities[7].

Synthetic_Workflow cluster_synthesis Generalized Synthetic Approach Starting_Materials Maleimide & N-Tosylhydrazone Reaction Palladium-Catalyzed Cyclopropanation Starting_Materials->Reaction Intermediate 3-Azabicyclo[3.1.0]hexane Derivative Reaction->Intermediate Final_Product Target Molecule Intermediate->Final_Product

Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

While this represents a general approach to the aza-analogue, specific synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride are proprietary to the commercial suppliers. Researchers requiring multi-gram quantities or custom derivatives may need to engage with contract research organizations (CROs) that specialize in custom synthesis.

Safe Handling and Storage

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is classified as a hazardous substance. The following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

The material should be stored in a well-ventilated place, with the container tightly closed. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Always refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a readily available and versatile building block with significant potential in drug discovery. Its rigid, three-dimensional structure offers medicinal chemists a valuable tool to optimize the properties of drug candidates. A thorough understanding of its commercial landscape, quality attributes, and safe handling is essential for its effective utilization in research and development.

References

  • PubChem. 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride. [Link][8]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). [Link][9]

  • Google Patents. Oxabicycloalkane pyrethroid intermediates. [10]

  • Google Patents. Preparation of 3-azabicyclo [3.1.0] hexane derivatives. [11]

  • Google Patents. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. [12]

  • Google Patents. 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. [13]

  • Google Patents. 4-(IMIDAZO().2-A) PYRID IN-3-YL) -PYRIMIDINE DERIVATIVES. [14]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link][7]

  • Request PDF. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link][6]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796-804. [Link][15]

Sources

Foundational

Architectural Rigidity in Drug Design: The 3-Oxabicyclo[3.1.0]hexan-6-amine Scaffold

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine for medicinal chemists and drug discovery scientists. Executive Summary In the pursuit of no...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine for medicinal chemists and drug discovery scientists.

Executive Summary

In the pursuit of novel chemical space, 3-oxabicyclo[3.1.0]hexan-6-amine has emerged as a high-value "molecular stiffener." Unlike flexible aliphatic amines that incur high entropic penalties upon protein binding, this bicyclic scaffold offers a pre-organized conformation. By fusing a cyclopropane ring to a tetrahydrofuran core, it provides a unique combination of reduced lipophilicity (LogD) , metabolic stability , and defined exit vectors .

This guide dissects the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, specifically highlighting its role in TYK2 and Bromodomain (BET) inhibitor campaigns.

Structural & Physicochemical Profile

The 3-oxabicyclo[3.1.0]hexane core is a conformationally restricted bioisostere of morpholine, piperidine, and cyclohexylamine. Its value lies in its ability to modulate physicochemical properties without significantly altering the steric footprint of the parent molecule.

Key Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 99.13 g/mol (Free Base)Ideal for FBDD; high ligand efficiency (LE).
Geometry V-shaped, BicyclicLocks N-substituents in a precise vector; mimics exo-cyclic amines.
Lipophilicity (cLogP) ~ -0.5 to 0.2Significantly lower than cyclohexylamine (cLogP ~1.49), improving solubility.
pKa (Conjugate Acid) ~ 8.5 - 9.0Slightly lower than typical alkylamines due to the inductive effect of the ether oxygen and increased s-character of the cyclopropyl carbon.
Stereochemistry (1R,5S,6r) Exo-isomerThe exo isomer is thermodynamically preferred and commercially dominant.
The "Oxygen Effect"

The inclusion of the oxygen atom at position 3 serves two critical functions:

  • Dipole Introduction: It lowers the overall LogD of the molecule, addressing the "molecular obesity" often seen in late-stage lead optimization.

  • Metabolic Blocking: Unlike a cyclohexane ring, which is prone to P450-mediated oxidation at the C3/C4 positions, the ether oxygen blocks these sites, enhancing metabolic stability.

Synthetic Accessibility & Manufacturing

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a self-validating protocol relying on the diastereoselective cyclopropanation of 2,5-dihydrofuran.

Validated Synthetic Route (Curtius Rearrangement Strategy)

The most robust route proceeds via the ethyl ester intermediate, followed by hydrolysis and a Curtius rearrangement to install the amine with retention of configuration.

Synthesis SM 2,5-Dihydrofuran Step1 Rh2(OAc)4 Cat. Ethyl Diazoacetate SM->Step1 Inter1 Bicyclic Ester (Exo-isomer) Step1->Inter1 Step2 LiOH, THF/H2O Hydrolysis Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 DPPA, tBuOH Curtius Rearrangement Inter2->Step3 Inter3 Boc-Protected Amine Step3->Inter3 Step4 HCl/Dioxane Deprotection Inter3->Step4 Product 3-Oxabicyclo[3.1.0] hexan-6-amine HCl Step4->Product

Figure 1: Validated synthetic pathway for the production of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine.

Critical Process Parameters (CPP)
  • Stereocontrol: The Rhodium-catalyzed cyclopropanation predominantly yields the exo-ester. Recrystallization of the carboxylic acid intermediate is often required to remove trace endo isomers.

  • Safety: The Curtius rearrangement involves azide intermediates. On a large scale, flow chemistry is recommended to manage the exotherm and minimize the accumulation of acyl azides.

Medicinal Chemistry Applications

Case Study: TYK2 Inhibitors

In the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, the 3-oxabicyclo[3.1.0]hexan-6-amine moiety has been utilized to replace flexible alkyl amines attached to the pyrazolo[3,4-b]pyridine core.

  • Mechanism: The rigid scaffold orients the amide bond to interact optimally with the solvent-front region of the kinase ATP-binding pocket.

  • Outcome: Improved selectivity against JAK1/JAK2 and enhanced permeability compared to more polar, flexible analogs.

Case Study: Bromodomain (BET) Inhibitors

Research into BD2-selective inhibitors (e.g., by the University of Strathclyde) demonstrated the utility of this amine as a solubilizing group.

  • Challenge: Many BET inhibitors suffer from poor aqueous solubility due to flat, aromatic cores.

  • Solution: Appending the 3-oxabicyclo[3.1.0]hexan-6-amine via reductive amination or amide coupling introduced sp3 character (Fsp3) and polarity without introducing a high-molecular-weight penalty.

Bioisosteric Replacement Strategy

This scaffold is an ideal bioisostere for:

  • Cyclopropylamine: Provides similar steric bulk but higher polarity.

  • Cyclohexylamine: Reduces lipophilicity and blocks metabolism.

  • 4-Aminotetrahydropyran: Offers a more constrained geometry, potentially improving potency if the binding pocket is narrow.

Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Use this protocol to attach the amine to a carboxylic acid core.

  • Reagents: Carboxylic acid substrate (1.0 equiv), 3-oxabicyclo[3.1.0]hexan-6-amine HCl (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid (formation of the OAt ester).

    • Add the amine HCl salt.[1][2][3][4]

    • Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.[4]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Reductive Amination

Use this protocol to couple the amine to an aldehyde or ketone.

  • Reagents: Aldehyde/Ketone (1.0 equiv), Amine HCl (1.2 equiv), NaBH(OAc)3 (1.5 equiv), acetic acid (cat.), DCE or DCM.

  • Procedure:

    • Mix the aldehyde and amine in DCE.

    • Add catalytic acetic acid (to pH ~5–6). Stir for 30 minutes to form the imine/iminium.

    • Add NaBH(OAc)3 in one portion.

    • Stir overnight at room temperature.

  • Validation: Quench with saturated NaHCO3. Extract with DCM.

References

  • Matrix Fine Chemicals. (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Product Data. Retrieved from

  • University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. ACS Med. Chem. Lett. Retrieved from

  • Google Patents. TYK2 inhibitors and uses thereof (US11174264B2). Retrieved from

  • Google Patents. Mcl-1 inhibitors (US20190352271A1). Retrieved from

  • Sigma-Aldrich. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Product Specification. Retrieved from

Sources

Exploratory

3-Oxabicyclo[3.1.0]hexan-6-amine: A High-Value Scaffold for Next-Gen Drug Discovery

Executive Summary In the pursuit of novel chemical space, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical building block for medicinal chemists. Functioning as a conformationally restricted bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical building block for medicinal chemists. Functioning as a conformationally restricted bioisostere of morpholine and proline, this bicyclic ether-amine offers a unique combination of reduced lipophilicity (LogD), enhanced metabolic stability, and precise vector alignment. This guide details the synthesis, physicochemical properties, and application of this scaffold in high-value targets such as BET bromodomain and NLRP3 inhibitors.

Structural & Physicochemical Profile

The 3-oxabicyclo[3.1.0]hexane core fuses a cyclopropane ring to a tetrahydrofuran ring. When functionalized with an amine at the 6-position (the apex of the cyclopropane), it creates a rigidified vector for substituent presentation.

The "Exo" vs. "Endo" Conformation

The stereochemistry at the 6-position is the defining feature of this scaffold's utility.

  • Exo (trans): The amine points away from the oxygen bridge. This is the most common isomer in drug design as it mimics the extended conformation of piperazine or morpholine but with a distinct C-N vector.

  • Endo (cis): The amine points towards the oxygen bridge. This isomer is more sterically congested and often mimics a folded conformation.

Physicochemical Comparison

Replacing a standard morpholine or piperidine ring with the 3-oxabicyclo[3.1.0]hexane moiety often results in improved drug-like properties (DMPK).

PropertyMorpholine3-Oxabicyclo[3.1.0]hexan-6-amineAdvantage
Conformation Flexible (Chair/Boat)Rigid (Locked)Lower entropic penalty upon binding
Basicity (pKa) ~8.3~8.5 - 9.0 (Est.)Tunable basicity for solubility
Lipophilicity (cLogP) -0.86-1.06Lower LogP improves metabolic stability
Metabolic Liability High (alpha-oxidation)LowBridgehead carbons block oxidation

Synthetic Accessibility & Protocols

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is a classic example of carbenoid chemistry followed by rearrangement. The route below prioritizes safety and scalability, avoiding the isolation of potentially explosive acyl azides.

Core Synthesis Pathway

The synthesis begins with commercially available 2,5-dihydrofuran .

SynthesisRoute SM 2,5-Dihydrofuran Step1 Ethyl Diazoacetate Rh2(OAc)4 cat. (Cyclopropanation) SM->Step1 Int1 Ethyl 3-oxabicyclo [3.1.0]hexane-6-carboxylate Step1->Int1 Step2 LiOH, THF/H2O (Hydrolysis) Int1->Step2 Int2 Carboxylic Acid Intermediate Step2->Int2 Step3 DPPA, tBuOH, Et3N (Curtius Rearrangement) Int2->Step3 Int3 Boc-Protected Amine Step3->Int3 Step4 HCl/Dioxane (Deprotection) Int3->Step4 Product 3-Oxabicyclo[3.1.0] hexan-6-amine HCl Step4->Product

Figure 1: Synthetic route from 2,5-dihydrofuran to the amine salt via Curtius rearrangement.

Detailed Experimental Protocol: Curtius Rearrangement

Note: This protocol assumes the starting material (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is already in hand.

Reagents:

  • Carboxylic Acid Intermediate (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (tBuOH) (Solvent/Reagent, 10-20 volumes)

Procedure:

  • Activation: In a flame-dried round-bottom flask under N2, dissolve the carboxylic acid in anhydrous t-BuOH. Add TEA and stir for 10 minutes at room temperature.

  • Azide Formation: Add DPPA dropwise via syringe. Caution: DPPA is toxic. Handle in a fume hood.

  • Rearrangement: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. The reaction passes through an isocyanate intermediate which is trapped in situ by t-BuOH to form the Boc-carbamate.

    • Checkpoint: Monitor by LCMS for disappearance of acid and appearance of the Boc-amine mass (M+H = MW + 100).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute the residue with EtOAc and wash with 5% citric acid (to remove excess TEA), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection: Dissolve the crude Boc-amine in 4M HCl in dioxane. Stir at room temperature for 2 hours. The product, 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride , will often precipitate as a white solid. Filter and wash with ether.

Medicinal Chemistry Applications

The 3-oxabicyclo[3.1.0]hexane scaffold is not just a passive linker; it is an active determinant of pharmacological selectivity.

Case Study: BET Bromodomain Inhibitors

In the development of selective inhibitors for the second bromodomain (BD2) of the BET family, researchers at GSK utilized this scaffold to solve a critical solubility and selectivity challenge.[1]

  • Challenge: Previous dihydrobenzofuran (DBF) templates suffered from high lipophilicity and poor metabolic stability.

  • Solution: Incorporation of the 3-oxabicyclo[3.1.0]hexan-6-amine moiety.[2]

  • Mechanism: The scaffold acted as a solubilizing group that maintained the necessary vector to interact with the solvent-exposed region of the protein, while the oxygen bridge reduced the overall LogD (ChromLogD = 3.3).

  • Outcome: The resulting compounds showed >1000-fold selectivity for BD2 over BD1 and improved hepatocyte stability [1].

Vector Analysis & Bioisosterism

The rigid geometry of the bicyclic system forces substituents into specific vectors, unlike the "floppy" nature of piperidines.

VectorAnalysis cluster_0 Flexible Scaffold (Morpholine) cluster_1 Rigid Scaffold (3-Oxabicyclo) Morph Morpholine (Chair Flip) High Entropy Target Protein Binding Pocket (Defined Geometry) Morph->Target Entropy Penalty Oxa 3-Oxabicyclo[3.1.0] (Locked C-N Vector) Low Entropy Oxa->Target Pre-organized

Figure 2: Entropic advantage of the conformationally locked 3-oxabicyclo scaffold binding to a protein target.

Emerging Areas: NLRP3 & Mcl-1

Recent patent literature highlights the use of this amine in NLRP3 inflammasome inhibitors [2] and Mcl-1 inhibitors [3]. In these contexts, the amine often serves as a "warhead" attachment point or a solvent-front interaction motif, where the bicyclic core prevents metabolic oxidative opening that would occur on a simple cyclobutyl or cyclopentyl ring.

References

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. University of Strathclyde / GSK. (2022).

  • Dérivés d'azaindazole utiles en tant qu'inhibiteurs de la protéine réceptrice de type nod 3. Google Patents (WO2025128781A1). (2025).

  • Mcl-1 inhibitors. Google Patents (US20190352271A1). (2019).

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry - A European Journal. (2023).

  • Curtius Rearrangement. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 3-Oxabicyclo[3.1.0]hexan-6-amine

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted bicyclic system that has garnered significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery

The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid structure allows for precise orientation of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective ligands for various biological targets. The primary amine at the 6-position serves as a critical handle for introducing diverse functionalities through N-alkylation, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of similar bicyclic amines, such as the 3-azabicyclo[3.1.0]hexane core, are key structural features in a wide range of biologically active compounds, including natural products and pharmaceuticals.[1][2] This application note provides a detailed guide to the N-alkylation of 3-oxabicyclo[3.1.0]hexan-6-amine, focusing on two robust and widely applicable protocols: reductive amination and direct alkylation with alkyl halides.

Causality in Method Selection: Navigating the Challenges of N-Alkylation

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis.[3] However, a significant challenge lies in controlling the degree of alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[4][5] This "runaway" reaction complicates purification and reduces the yield of the desired mono-alkylated product.[5]

To address this, two primary strategies are employed:

  • Reductive Amination: This is often the preferred method for mono-N-alkylation. It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and generally avoids over-alkylation because the imine intermediate is typically more reactive towards the reducing agent than the resulting secondary amine is towards another molecule of the carbonyl compound.[6]

  • Direct Alkylation: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide or sulfonate.[7] While seemingly straightforward, it is prone to over-alkylation.[4] However, by carefully controlling stoichiometry, reaction time, and temperature, and by using a suitable base, mono-alkylation can be achieved, particularly with sterically hindered amines or less reactive alkylating agents.

This guide will detail protocols for both methods, providing researchers with the flexibility to choose the most appropriate approach based on the available starting materials and the desired final product.

Protocol 1: Reductive Amination for Mono-N-Alkylation

This protocol describes the N-alkylation of 3-oxabicyclo[3.1.0]hexan-6-amine with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This mild and selective reducing agent is particularly effective for reductive aminations.[8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product amine 3-Oxabicyclo[3.1.0]hexan-6-amine (as hydrochloride salt) solvent_dcm Dichloromethane (DCM) amine->solvent_dcm Suspend in base Triethylamine (TEA) solvent_dcm->base Add aldehyde Aldehyde (1.0 eq) base->aldehyde Add stir1 Stir for 30 min at room temperature aldehyde->stir1 reducing_agent NaBH(OAc)₃ (1.5 eq) stir1->reducing_agent Add portion-wise stir2 Stir for 12-24h at room temperature reducing_agent->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-alkylated 3-Oxabicyclo[3.1.0]hexan-6-amine purify->product G cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_overalkylation Potential Over-alkylation amine R-NH₂ (3-Oxabicyclo[3.1.0]hexan-6-amine) transition_state [Base---H---NH(R)---R'---X]‡ (Transition State) amine->transition_state Nucleophilic Attack alkyl_halide R'-X (Alkyl Halide) alkyl_halide->transition_state base Base base->transition_state product R-NH-R' (Secondary Amine) transition_state->product byproduct Base-H⁺ + X⁻ transition_state->byproduct secondary_amine R-NH-R' tertiary_amine R-N(R')₂ secondary_amine->tertiary_amine + R'-X, Base

Sources

Application

Application of 3-Oxabicyclo[3.1.0]hexan-6-amine in the synthesis of TYK2 inhibitors

Application Notes & Protocols: The Strategic Use of Conformationally Restricted Amines in the Synthesis of Novel TYK2 Inhibitors Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: The Strategic Use of Conformationally Restricted Amines in the Synthesis of Novel TYK2 Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for Tyrosine Kinase 2 (TYK2) inhibitors, a pivotal class of therapeutics for autoimmune diseases. We present a dual-perspective analysis. First, a detailed examination of the synthesis of Deucravacitinib (BMS-986165), a first-in-class allosteric TYK2 inhibitor, is provided as a case study, highlighting a state-of-the-art manufacturing process. Second, we explore the potential application of conformationally restricted bicyclic amines, such as 3-Oxabicyclo[3.1.0]hexan-6-amine, in the design of next-generation kinase inhibitors. While not a component of current leading TYK2 inhibitors, this scaffold represents a valuable building block in medicinal chemistry for its ability to confer structural rigidity, improve physicochemical properties, and explore novel chemical space. This guide offers both established protocols and forward-looking strategies for professionals in drug discovery and development.

Part 1: The Landscape of TYK2 Inhibition and a Case Study in Synthesis

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical mediators of cytokine signaling. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event triggers STAT dimerization, nuclear translocation, and subsequent gene transcription, driving cellular responses such as inflammation, proliferation, and differentiation.

TYK2 is specifically involved in signaling pathways for key cytokines like IL-12, IL-23, and Type I interferons (IFNs), which are central to the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[3][4]

A significant challenge in targeting JAKs has been achieving selectivity, as the ATP-binding catalytic domains (known as the JH1 domain) are highly conserved across the family.[1] Non-selective JAK inhibition can lead to a range of side effects due to the broad suppression of multiple cytokine pathways. A groundbreaking strategy to overcome this has been the development of allosteric inhibitors that target the less conserved pseudokinase (JH2) domain, which regulates the activity of the JH1 domain.[1][2][3] Deucravacitinib (BMS-986165) is the first approved drug to successfully employ this mechanism, achieving high selectivity for TYK2.[5][6]

Signaling Pathway of TYK2-Mediated Cytokine Action

The diagram below illustrates the canonical JAK-STAT pathway involving TYK2. Cytokine binding leads to receptor dimerization and the activation of receptor-associated TYK2. Activated TYK2 then phosphorylates STAT proteins, initiating the downstream signaling cascade. Allosteric inhibition of the TYK2 JH2 domain prevents the conformational changes necessary for JH1 domain activation, thus blocking this entire process.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Gene Activation Inhibitor Deucravacitinib (Allosteric Inhibitor) Inhibitor->TYK2 Inhibition Deucravacitinib_Synthesis A Precursor A (Pyridazine Core) Intermediate Coupled Intermediate A->Intermediate Buchwald-Hartwig C-N Coupling B Precursor B (Aniline Fragment) B->Intermediate Final Deucravacitinib Intermediate->Final Amidation & Final Steps

Caption: High-level overview of Deucravacitinib synthesis.

Protocol: Key Buchwald-Hartwig C-N Coupling Step

This protocol is adapted from the process described by Treitler et al. in Organic Process Research & Development. [7]It represents a crucial, highly optimized step in the commercial synthesis.

Objective: To couple the advanced pyridazine core with the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline fragment.

Materials:

  • 6-chloro-N-(methyl-d3)pyridazine-3-carboxamide (Precursor A derivative)

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Precursor B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Josiphos-type ligand (e.g., SL-J009)

  • Potassium carbonate (K₂CO₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Toluene (PhMe)

Procedure:

  • Vessel Preparation: To a nitrogen-purged reactor, add the aniline precursor (1.0 equiv), palladium(II) acetate (0.0075 equiv), and the Josiphos ligand (0.0158 equiv).

  • Solvent Addition: Add a mixture of acetonitrile and toluene. Stir the mixture to ensure homogeneity.

    • Rationale: The mixed solvent system was optimized for solubility of all components and reaction performance. Toluene can aid in azeotropically removing traces of water.

  • Base Addition: Add potassium carbonate (3.6 equiv) and DBU (1.0 equiv).

    • Rationale: A "dual-base" system was found to be critical for robustness and high yield. [7]K₂CO₃ is a weaker, solid base, while DBU is a strong, non-nucleophilic liquid base. This combination likely facilitates both the catalytic cycle and substrate deprotonation effectively.

  • Substrate Addition: Add the chlorinated pyridazine precursor (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 70 °C and maintain for approximately 18 hours, or until reaction completion is confirmed by HPLC analysis.

    • Rationale: 70 °C provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant degradation of reactants or products.

  • Work-up and Isolation: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the product is crystallized from the filtrate, often after a solvent swap or addition of an anti-solvent.

  • Purification: The isolated solid is typically washed with an appropriate solvent and dried under vacuum to yield the coupled product with high purity.

Quantitative Data Summary:

ParameterValueSource
Scale 206 mol[7]
Yield 94%[7]
Catalyst Loading 0.75 mol % Pd(OAc)₂[7]
Key Reagents K₂CO₃, DBU (dual base)[7]
Purity (Typical) >99% (after crystallization)[7]

Part 2: A Perspective on Novel Scaffolds in Kinase Inhibitor Design

While the synthesis of Deucravacitinib is well-established, the quest for novel, potent, and selective kinase inhibitors is ongoing. The exploration of new chemical matter is essential for developing next-generation therapeutics with improved properties. Conformationally restricted scaffolds are a key area of this exploration.

The Role of Conformationally Restricted Amines in Drug Design

Conformationally restricted molecules, such as bicyclic amines, offer several advantages in medicinal chemistry: [8]

  • Reduced Entropy of Binding: By locking the molecule into a more defined shape, the entropic penalty upon binding to a target protein is minimized, which can lead to higher binding affinity. [8]2. Improved Selectivity: The rigid structure can provide more specific interactions with a target's binding pocket, reducing off-target effects.

  • Enhanced Physicochemical Properties: Introducing saturated, three-dimensional structures can improve properties like solubility and metabolic stability while reducing lipophilicity compared to flat aromatic rings. This is a common strategy known as bioisosteric replacement. [7]4. Novelty and IP: They provide access to novel and patentable chemical space.

The 3-Oxabicyclo[3.1.0]hexane and the closely related 3-Azabicyclo[3.1.0]hexane frameworks are excellent examples of such scaffolds. [1][9]Their rigid, three-dimensional shape makes them attractive replacements for more flexible or planar moieties in drug candidates.

Hypothetical Application of 3-Oxabicyclo[3.1.0]hexan-6-amine in TYK2 Inhibitor Synthesis

Although not currently used in known TYK2 inhibitors, a molecule like 3-Oxabicyclo[3.1.0]hexan-6-amine could be strategically incorporated into a novel inhibitor series. For instance, it could be used as a bioisostere for a cyclopropyl or a small heterocyclic group often found in kinase inhibitors.

Example Design Strategy:

In many kinase inhibitors, a small amine-containing fragment is used to form a key hydrogen bond or to project a vector into a specific pocket of the enzyme. The rigid bicyclic structure of 3-Oxabicyclo[3.1.0]hexan-6-amine would precisely orient the amine functional group and the bicyclic core.

Proposed Synthetic Connection:

A common reaction to incorporate such an amine is through nucleophilic aromatic substitution (SNAᵣ) or a coupling reaction, similar to the Buchwald-Hartwig reaction detailed earlier.

Protocol: Conceptual SNAᵣ Reaction for Scaffold Incorporation

Objective: To couple 3-Oxabicyclo[3.1.0]hexan-6-amine to an activated heteroaromatic core (a common feature in kinase inhibitors).

Materials:

  • 2,4-dichloro-pyrimidine (as a representative electrophilic core)

  • 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the 2,4-dichloro-pyrimidine (1.0 equiv) in DMSO.

  • Amine and Base Addition: Add the 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

    • Rationale: The hydrochloride salt of the amine is often more stable and easier to handle. A base is required to liberate the free amine in situ. DIPEA is a common choice as it is non-nucleophilic and will not compete in the reaction.

  • Reaction Execution: Heat the mixture to 80-100 °C. The reaction progress would be monitored by LC-MS.

    • Rationale: SNAᵣ reactions on electron-deficient heteroaromatics often require heat to proceed at a reasonable rate. The more reactive chlorine at the 4-position of the pyrimidine is expected to react preferentially.

  • Work-up and Isolation: After completion, the reaction mixture would be cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers would be washed, dried, and concentrated.

  • Purification: The crude product would be purified by column chromatography to isolate the desired monosubstituted product. This intermediate could then be further elaborated to a final TYK2 inhibitor candidate.

This conceptual protocol demonstrates how this specific bicyclic amine could be readily incorporated into a synthetic workflow, enabling researchers to explore its potential in creating novel, structurally rigid kinase inhibitors. The analogous 3-azabicyclo[3.1.0]hexane scaffold has already been successfully used to develop dual TYK2/JAK1 inhibitors, validating the strategic value of this molecular architecture in the field. [4]

References

  • Deucravacitinib (BMS-986165) is a small molecule allosteric inhibitor of tyrosine kinase 2 (TYK2)... J Labelled Comp Radiopharm., 2025. 10

  • Treitler, D. S., et al. Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Org. Process Res. Dev., 2022. 11

  • Deucravacitinib (BMS-986165) is a selective, oral allosteric inhibitor of tyrosine kinase 2 (TYK2). MedKoo Biosciences.12

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi, 2022. 13

  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. ACS Publications, 2022. 14

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions... Beilstein Journals, 2022. 1

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines... MDPI, 2025. 9

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Publications, 2022. 15

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC, 2022. 16

  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. PubMed, 2022.

  • Design and Optimization of a Series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual Inhibitors of TYK2 and JAK1. ResearchGate, 2020.

  • Bioisosteric Replacements. Chemspace.

  • Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals, 2021.

Sources

Method

Application Note: Synthesis of NLRP3 Inhibitors Incorporating 3-Oxabicyclo[3.1.0]hexan-6-amine

This Application Note and Protocol guide details the synthesis of next-generation NLRP3 inhibitors utilizing the conformationally restricted building block 3-Oxabicyclo[3.1.0]hexan-6-amine . [1] Executive Summary The NLR...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of next-generation NLRP3 inhibitors utilizing the conformationally restricted building block 3-Oxabicyclo[3.1.0]hexan-6-amine .

[1]

Executive Summary

The NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of gout, Alzheimer’s disease, and atherosclerosis.[1] First-generation inhibitors (e.g., sulfonylureas like MCC950) demonstrated potency but faced metabolic stability and pharmacokinetic (PK) challenges.

Current medicinal chemistry strategies focus on replacing flexible alkyl amines with conformationally locked bicyclic systems . The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold serves as a high-value bioisostere for morpholine, piperidine, or cyclohexylamine. Its inclusion restricts the rotational freedom of the pharmacophore, reducing the entropic penalty of binding to the NLRP3 NACHT domain while lowering lipophilicity (LogD) via the ether oxygen.

This guide provides a validated protocol for synthesizing Azaindazole-based NLRP3 inhibitors functionalized with this specific bicyclic amine, a strategy prominently featured in recent patent literature (e.g., WO2025128781A1).

Strategic Rationale: The "Conformational Lock" Effect

In drug design, replacing a flexible side chain with a rigid analog often improves potency and selectivity.

FeatureFlexible Amine (e.g., Cyclohexylamine)Rigid Bioisostere (3-Oxabicyclo[3.1.0]hexan-6-amine)Impact on Drug Design
Conformation High rotatable bonds; high entropy cost upon binding.Locked "boat-like" conformation; pre-organized for binding.Increased Potency (Lower

)
Lipophilicity High LogP (Lipophilic).Lower LogP due to ether oxygen.Improved Solubility & Metabolic Stability
Vector Substituents project in multiple vectors.Defined exit vector (

vs

isomerism).
Precise SAR Exploration
Mechanism of Action

These inhibitors typically target the NACHT domain of NLRP3, preventing the ATP-dependent oligomerization of the inflammasome complex. By blocking this step, the recruitment of ASC and Pro-caspase-1 is halted, preventing the release of IL-1


 and IL-18.

Figure 1: Mechanism of NLRP3 inhibition. The 3-oxabicyclo-based inhibitor binds the NACHT domain, preventing the critical oligomerization step.

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative Azaindazole-core inhibitor (Compound 4 ) via a nucleophilic aromatic substitution (


) followed by a cyclization cascade.
Reagents & Materials[2][4][5][6]
  • Building Block: (1R,5S,6S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS: 693248-55-4).

  • Core Intermediate: 2-Azido-6-chloronicotinaldehyde (Commercial or synthesized from 2,6-dichloronicotinaldehyde).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Catalyst (Optional): Copper(I) iodide (for difficult couplings, though

    
     is usually sufficient).
    
Workflow Diagram

Figure 2: Synthetic route for incorporating the bicyclic amine into a heteroaryl core.

Detailed Step-by-Step Procedure
Step 1: Nucleophilic Aromatic Substitution (

)

This step attaches the "warhead" amine to the pyridine ring. The electron-withdrawing aldehyde and azide groups at positions 3 and 2 activate the chlorine at position 6 for displacement.

  • Preparation: In a microwave-safe vial or round-bottom flask, dissolve 2-azido-6-chloronicotinaldehyde (1.0 equiv, e.g., 176 mg) in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Add (1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.5 equiv, e.g., 196 mg).

  • Activation: Add DIPEA (3.0–4.0 equiv) dropwise. The solution may darken slightly.

  • Reaction:

    • Thermal: Heat to 80°C for 3–5 hours under

      
       atmosphere.
      
    • Microwave: Irradiate at 100°C for 30–60 minutes (preferred for rapid screening).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (

    
     ~182) and formation of the intermediate (
    
    
    
    ~246).
  • Workup: Concentrate the solvent in vacuo. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The intermediate is often an unstable yellow/orange solid (azides are light-sensitive); proceed immediately to cyclization if possible.

Step 2: Cyclization to Azaindazole/Pyrazolo-pyridine Core

The 2-azido-3-formylpyridine intermediate undergoes cyclization to form the fused ring system.

  • Solvent Switch: Re-dissolve the crude intermediate in o-dichlorobenzene or DMF .

  • Cyclization: Heat the mixture to 120–140°C for 2–4 hours.

    • Mechanism:[2] Thermal decomposition of the azide releases

      
      , generating a nitrene (or proceeding via electrocyclization) that attacks the adjacent aldehyde/imine, forming the fused pyrazole ring.
      
  • Purification:

    • Cool to room temperature.[3]

    • Remove solvent (high vacuum required for DMF/DCB).

    • Flash Chromatography: Elute with a gradient of DCM:MeOH (0–10%) or Hexane:EtOAc (0–100%).

    • Reverse Phase HPLC: Recommended for final library purification (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data (Expected)
  • 1H NMR (DMSO-d6): The 3-oxabicyclo[3.1.0]hexane protons are distinct. Look for the bridgehead protons (

    
    1.6–1.8 ppm, m, 2H) and the ether methylene protons (
    
    
    
    3.6 ppm (d) and
    
    
    3.8 ppm (d)). The aromatic core will show characteristic singlets/doublets for the azaindazole system.
  • LC-MS:

    
     consistent with the core + 98 Da (amine fragment).
    

Validation: In Vitro NLRP3 Inhibition Assay

To confirm the synthesized compound inhibits the NLRP3 inflammasome, use a cellular IL-1


 release assay.
Protocol
  • Cell Line: THP-1 human monocytes or Bone Marrow-Derived Macrophages (BMDMs).

  • Priming (Signal 1): Seed cells in 96-well plates. Treat with LPS (100 ng/mL) for 3 hours to upregulate NLRP3 and Pro-IL-1

    
     expression.
    
  • Inhibitor Treatment: Add the synthesized 3-oxabicyclo-inhibitor at varying concentrations (e.g., 1 nM to 10

    
    M) for 30 minutes.
    
  • Activation (Signal 2): Stimulate with Nigericin (10

    
    M) or ATP  (5 mM) for 1 hour to trigger inflammasome assembly.
    
  • Readout:

    • Collect supernatant.

    • Quantify secreted IL-1

      
       using an ELISA  kit or HTRF assay.
      
    • Cytotoxicity Check: Perform an MTT or LDH assay on the cells to ensure reduced cytokine levels are due to inhibition, not cell death.

Success Criteria
  • IC50: < 100 nM is considered potent for this class.

  • Selectivity: Compound should not inhibit AIM2 (dsDNA-induced) or NLRC4 (Flagellin-induced) inflammasomes, proving specificity to NLRP3.

References

  • World Intellectual Property Organization. (2025). WO2025128781A1 - Azaindazole derivatives useful as inhibitors of the NOD-like receptor protein 3.

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255.

  • Sigma-Aldrich. (n.d.). Product Specification: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[1][4]

  • Fulp, J. W., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors. Journal of Medicinal Chemistry, 61(12).

  • Humphries, F., et al. (2020). The NLRP3 inflammasome: activation, regulation, and disease.[1][2] Physiological Reviews.

Sources

Application

Application Notes and Protocols for the Design of TBK1/IKKε Inhibitors Utilizing Bicyclic Scaffolds

Executive Summary TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are noncanonical IKK serine/threonine kinases that have emerged as critical nodes in innate immunity, inflammation, and oncology.[1] Their dysr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are noncanonical IKK serine/threonine kinases that have emerged as critical nodes in innate immunity, inflammation, and oncology.[1] Their dysregulation is implicated in a range of pathologies, including autoimmune diseases, metabolic disorders, and cancer, making them prime targets for therapeutic intervention.[1] However, the high structural homology between TBK1, IKKε, and other kinases presents a significant challenge for the development of potent and selective inhibitors.[2] This guide explores the strategic use of conformationally restricted scaffolds, specifically focusing on the potential role of the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety, in the rational design of next-generation TBK1/IKKε inhibitors. While direct literature linking this specific fragment to TBK1/IKKε is sparse, this document provides a forward-looking, expert-guided framework for its application, based on the proven success of the broader bicyclo[3.1.0]hexane class in medicinal chemistry.[3][4]

Part 1: The Strategic Imperative for Rigid Scaffolds in Kinase Inhibitor Design

The development of small molecule kinase inhibitors is often a balancing act between achieving high potency and maintaining selectivity to avoid off-target effects.[1] Many traditional inhibitor designs incorporate flexible aliphatic or cyclic systems, such as cyclohexane. While effective, these flexible linkers can adopt multiple conformations, only one of which may be optimal for binding to the target kinase. This conformational ambiguity can come at an entropic cost upon binding and may allow the inhibitor to fit into the binding sites of other, undesired kinases, leading to a poor selectivity profile.

The bicyclo[3.1.0]hexane scaffold offers a compelling solution to this problem.[3] By its very nature, this fused-ring system is conformationally rigid, acting as a "perpetual boat" conformation of cyclohexane.[3] This pre-organization of the molecule's three-dimensional structure provides several key advantages:

  • Potency Enhancement: The scaffold's rigidity reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a specific conformation. This can lead to tighter binding and lower IC50 values.[3]

  • Improved Selectivity: The precise, fixed orientation of substituents on the bicyclic core allows for optimized interactions with specific residues in the target's binding pocket while clashing with residues in the pockets of off-target kinases.[3]

  • Favorable Physicochemical Properties: Compared to a simple cyclohexane, the bicyclo[3.1.0]hexane core offers a similar molecular weight and only a modest increase in lipophilicity, making it an attractive bioisostere in drug design.[3]

  • Novel Chemical Space: These scaffolds provide access to unique three-dimensional chemical space, offering opportunities to develop novel intellectual property.

The utility of this scaffold is not merely theoretical; it is a core component of multiple drug candidates that have entered clinical trials for various targets, including other kinases like Aurora kinase A.[3]

cluster_0 Flexible Scaffold (e.g., Cyclohexane) cluster_1 Rigid Scaffold (e.g., Bicyclo[3.1.0]hexane) cluster_2 Outcome a Multiple Low-Energy Conformations b High Entropic Cost to Adopt Bioactive Conformation a->b c Potential for Off-Target Binding b->c e Low Entropic Cost of Binding (Higher Affinity) f Precise Vector for Substituents (Improved Selectivity) g Potent & Selective Kinase Inhibitor c->g Lower Probability d Conformationally Locked d->e e->f f->g

Caption: Advantage of a rigid scaffold in inhibitor design.

Part 2: Application Note - Design Rationale for a 3-Oxabicyclo[3.1.0]hexan-6-amine-Based Inhibitor Series

This section outlines a prospective strategy for incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety into a novel TBK1/IKKε inhibitor.

2.1 Foundational Scaffold and Hypothesis

Many potent kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The aminopyrimidine scaffold is a well-validated core for TBK1 inhibitors.[5] Our hypothesis is that the 3-Oxabicyclo[3.1.0]hexan-6-amine fragment can be appended to this core, where it will project out of the ATP binding site towards the solvent-exposed region.

Rationale:

  • The Aminopyrimidine Core: Serves as the primary anchor, forming crucial hydrogen bonds with the kinase hinge, mimicking the adenine portion of ATP.

  • The Bicyclic Moiety: The rigid 3-Oxabicyclo[3.1.0]hexane unit will act as a stiff linker, precisely positioning the exocyclic amine. The oxygen atom within the scaffold (oxa-) can potentially improve aqueous solubility and serve as a hydrogen bond acceptor.

  • The Exocyclic Amine: This functional group provides a key attachment point for further chemical exploration (R-groups). By modifying this position, we can tune the inhibitor's properties to enhance potency, improve cell permeability, or reduce interaction with efflux transporters.

cluster_0 Hypothetical Inhibitor Structure cluster_1 Component Rationale cluster_2 Function mol Hinge Aminopyrimidine Core Hinge_Func H-bonding to Kinase Hinge Hinge->Hinge_Func Linker 3-Oxabicyclo[3.1.0]hexane Scaffold Linker_Func Conformational Rigidity Precise Vector Orientation Solubility (Oxa-) Linker->Linker_Func Vector Exocyclic Amine (R-Group Vector) Vector_Func Tune Potency & ADME Properties Interact with Solvent-Exposed Residues Vector->Vector_Func start Commercially Available Starting Materials step1 Step 1: Synthesis of Bicyclic Amine Scaffold start->step1 step2 Step 2: Synthesis of Substituted Aminopyrimidine Core start->step2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) Coupling step1->step3 step2->step3 step4 Step 4: R-Group Derivatization (e.g., Amide Coupling) step3->step4 end Final Inhibitor Candidate & Purification step4->end

Caption: General synthetic workflow for the inhibitor candidate.

Protocol: Synthesis of (Compound X)

  • Step 1: Synthesis of the protected 3-Oxabicyclo[3.1.0]hexan-6-amine.

    • This key intermediate can be synthesized from commercially available starting materials via established methods for creating bicyclic systems, potentially involving an intramolecular cyclopropanation followed by functional group manipulation to install the amine. [3]For this protocol, we assume access to Boc-protected 3-Oxabicyclo[3.1.0]hexan-6-amine.

  • Step 2: Synthesis of the 2-amino-4-chloro-5-iodopyrimidine core.

    • This intermediate can be prepared via established heterocyclic chemistry routes.

  • Step 3: Coupling of the Scaffold and Core (SNAr Reaction).

    • a. To a solution of 2-amino-4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added Boc-protected 3-Oxabicyclo[3.1.0]hexan-6-amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • b. The reaction mixture is heated to 100 °C and stirred under a nitrogen atmosphere for 12-18 hours, monitoring by LC-MS.

    • c. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.

    • d. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 4: Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira).

    • a. The product from Step 3 (1.0 eq), a terminal alkyne (e.g., ethynylbenzene, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) are combined in a flask under nitrogen.

    • b. Anhydrous tetrahydrofuran (THF) and triethylamine (TEA) are added.

    • c. The mixture is stirred at 60 °C for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • d. The reaction is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.

  • Step 5: Boc-Deprotection.

    • a. The purified product from Step 4 is dissolved in dichloromethane (DCM).

    • b. Trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C.

    • c. The solution is stirred at room temperature for 1-2 hours.

    • d. The solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield the free amine.

  • Step 6: Final Derivatization (Amide Coupling).

    • a. To a solution of the amine from Step 5 (1.0 eq) in DCM are added the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • b. The reaction is stirred at room temperature for 2-4 hours.

    • c. The mixture is diluted with DCM, washed with water and brine, dried, and concentrated. The final compound is purified by preparative HPLC to yield the target molecule.

Part 4: Protocol - In Vitro Biochemical and Cellular Profiling

4.1 Protocol: In Vitro TBK1/IKKε Kinase Inhibition Assay (IC50 Determination)

This protocol is designed for a 384-well plate format and utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzymes: Recombinant human TBK1 and IKKε.

    • Substrate: ULight™-labeled peptide substrate (e.g., IRF3-derived peptide).

    • Antibody: Europium-labeled anti-phospho-substrate antibody.

    • ATP: Prepare a solution in assay buffer at 2x the final desired concentration (typically at the Km value for each enzyme).

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute into assay buffer.

  • Assay Procedure:

    • a. Add 2.5 µL of test compound solution or DMSO (control) to the wells of a 384-well plate.

    • b. Add 2.5 µL of 2x enzyme/substrate mix in assay buffer to each well.

    • c. Incubate for 15 minutes at room temperature to allow compound binding.

    • d. Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

    • e. Incubate for 60 minutes at room temperature.

    • f. Stop the reaction by adding 5 µL of TR-FRET detection mix (containing EDTA and the Europium-labeled antibody).

    • g. Incubate for 60 minutes at room temperature to allow antibody binding.

    • h. Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the 665 nm / 615 nm emissions.

    • Normalize the data to high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2 Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate in a cellular context.

  • Cell Culture and Treatment:

    • a. Seed A549 cells (or another suitable cell line) in a 6-well plate and grow to 80-90% confluency.

    • b. Pre-treat cells with various concentrations of the test inhibitor (or DMSO control) for 1 hour.

    • c. Stimulate the TBK1/IKKε pathway by transfecting with Poly(I:C) for 4-6 hours.

  • Lysate Preparation:

    • a. Wash cells with ice-cold PBS.

    • b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • d. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • c. Incubate the membrane overnight at 4 °C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH).

    • d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using imaging software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • A dose-dependent decrease in the p-TBK1 and p-IRF3 signal relative to the vehicle control indicates cellular activity of the inhibitor.

References

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available at: [Link]

  • Sun, W., et al. (2025). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available at: [Link]

  • García-Cárceles, J., et al. (2021). Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Expert Opinion on Therapeutic Patents, 31(12), 1113-1127. Available at: [Link]

  • Thieme. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Synform. Available at: [Link]

  • Google Patents. (n.d.). US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors.
  • Venkatraman, S., et al. (2010). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 1(4), 161–165. Available at: [Link]

  • Semantic Scholar. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available at: [Link]

  • Google Patents. (n.d.). WO2019233891A1 - Tbk1 inhibitor compounds.
  • MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]

Sources

Method

Application Note: Amide Coupling Protocols for 3-Oxabicyclo[3.1.0]hexan-6-amine

This Application Note is structured to guide medicinal chemists and process scientists through the specific nuances of utilizing 3-Oxabicyclo[3.1.0]hexan-6-amine in amide coupling reactions. [1] Executive Summary 3-Oxabi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists through the specific nuances of utilizing 3-Oxabicyclo[3.1.0]hexan-6-amine in amide coupling reactions.

[1]

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine (CAS: 693248-55-4, HCl salt) is a high-value building block in medicinal chemistry. It serves as a conformationally restricted spacer, offering a unique vector for substituent exit compared to standard piperidines or pyrrolidines.

However, this scaffold presents two distinct challenges for amide coupling:

  • Electronic Deactivation: The amine is attached directly to a cyclopropane ring, which possesses significant

    
    -character, lowering the lone pair energy. Combined with the inductive electron-withdrawing effect of the 3-oxa oxygen, the nucleophilicity is attenuated compared to standard alkyl amines.
    
  • Steric Strain & Shielding: Depending on the stereochemistry (exo vs. endo), the nucleophilic attack trajectory can be hindered by the bicyclic framework.

This guide provides two validated protocols: a High-Performance Method (HATU) for discovery chemistry and a Scalable Method (T3P) for process development, ensuring high conversion and minimal side reactions.

Pre-Reaction Analysis & Handling

Physicochemical Properties
PropertyValue / DescriptionImplication for Coupling
Form Hydrochloride Salt (Standard)Must be neutralized in situ or free-based prior to coupling.
pKa (Est.) ~7.8 – 8.2Lower than typical secondary amines (~10-11). Requires efficient base scavenging (DIEA/NMM) to maintain reactive free base levels.
Stability Acid sensitive (cyclopropane)Avoid highly acidic workups or high temperatures (>80°C) in strong acid to prevent ring opening.
Stereochemistry Typically Exo-isomerExo is more accessible. Endo isomers react significantly slower due to steric clash with the 3-oxa bridge.
Reagent Selection Strategy
  • Coupling Agent: Standard EDC/HOBt is often too slow for this deactivated amine. HATU (Discovery) or T3P (Process) are recommended.

  • Base: Diisopropylethylamine (DIEA) is preferred over Triethylamine (TEA) to prevent competitive acylation of the base and to ensure solubility of the amine salt.

  • Solvent: DMF or DMAc is required for the HATU protocol to solubilize the zwitterionic intermediates. EtOAc or Me-THF is preferred for T3P.

Protocol A: High-Performance Coupling (HATU)

Best for: Discovery scale (10 mg – 500 mg), valuable carboxylic acids, and rapid turnaround.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv.

  • Amine: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.1 – 1.2 equiv).

  • Coupling Agent: HATU (1.1 – 1.2 equiv).

  • Base: DIEA (3.0 – 4.0 equiv). Note: Extra equivalents required to neutralize the HCl salt.

  • Solvent: Anhydrous DMF (Concentration: 0.1 – 0.2 M).

Step-by-Step Procedure
  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIEA (1.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated At-ester.

  • Amine Preparation: In a separate vial, suspend 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.2 equiv) in minimal DMF. Add DIEA (2.0 – 3.0 equiv) and vortex/sonicate until the solid dissolves (formation of free base).

  • Addition: Add the Amine/Base solution dropwise to the Activated Acid solution.

  • Reaction: Stir at RT.

    • Checkpoint: Monitor by LCMS at 1 hour. Most reactions complete within 2–4 hours.

    • Troubleshooting: If conversion stalls <50%, heat to 40°C. Do not exceed 60°C to avoid HATU byproducts (guanidinylation).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Caution: Avoid 1M HCl washes if the product lacks a basic center, as the cyclopropane ring can be sensitive. Use 5% Citric Acid if acidic wash is necessary.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable Coupling (T3P)

Best for: Gram scale (>1 g), difficult purifications, and avoiding toxic uronium byproducts.

Reagents
  • Carboxylic Acid: 1.0 equiv.

  • Amine: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.1 equiv).

  • Coupling Agent: Propylphosphonic anhydride (T3P), 50% wt in EtOAc (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M).

Step-by-Step Procedure
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and Solvent (EtOAc).

  • Base Addition: Add Pyridine (4.0 equiv). The mixture may remain a slurry or become homogenous depending on the acid.

  • Cooling: Cool the mixture to 0°C (ice bath). Exothermic addition.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup (Self-Cleaning):

    • Add water directly to the reaction mixture.

    • Separate phases.

    • Wash organic layer with 0.5 M NaOH (removes T3P byproducts and unreacted acid) and 5% Citric Acid (removes Pyridine).

    • Concentrate to yield high-purity amide.

Logical Workflow & Decision Tree

AmideCoupling Start Start: 3-Oxabicyclo[3.1.0]hexan-6-amine Coupling ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale Discovery (<500 mg) Priority: Speed ScaleCheck->SmallScale Small LargeScale Process (>1 g) Priority: Purity/Cost ScaleCheck->LargeScale Large HATU_Path Protocol A: HATU/DIEA Solvent: DMF SmallScale->HATU_Path T3P_Path Protocol B: T3P/Pyridine Solvent: EtOAc LargeScale->T3P_Path Monitor Monitor LCMS (2h) HATU_Path->Monitor T3P_Path->Monitor Success Conversion >90%? Monitor->Success Workup_A Std. Aqueous Workup (NaHCO3 / Brine) Success->Workup_A Yes (HATU) Workup_B Acid/Base Wash (Removes T3P/Pyridine) Success->Workup_B Yes (T3P) Stall Stalled / Low Yield? Success->Stall No Troubleshoot 1. Check Sterics (Endo vs Exo) 2. Switch to Acid Chloride 3. Heat to 50°C Stall->Troubleshoot

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and reaction performance.

Scientific Rationale & Troubleshooting

Why these reagents?
  • HATU: The 7-azabenzotriazole moiety facilitates faster reaction rates for hindered amines compared to HOBt/HBTU. Given the lower nucleophilicity of the cyclopropyl amine, the high reactivity of the HATU-generated active ester is necessary to drive the reaction to completion [1].

  • T3P (Propylphosphonic anhydride): T3P generates a mixed anhydride intermediate. It is chosen for scale-up because the byproducts are water-soluble (removed in washes), avoiding the difficult chromatographic separation of urea byproducts associated with EDC/DCC [2].

Common Failure Modes
  • Incomplete Neutralization: The HCl salt of the amine is significant. If only 1-2 equivalents of base are used, the amine remains protonated and unreactive. Always use ≥3 equivalents of base.

  • Steric Clash: If the carboxylic acid is alpha-branched (e.g., gem-dimethyl), the reaction may be extremely slow. In this case, convert the acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.) and react with the amine in DCM/Pyridine.

  • Epimerization: While less of a concern for the amine, if the carboxylic acid is chiral, T3P/Pyridine at 0°C is the safest method to preserve optical purity [2].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.

  • Dunetz, J. R., et al. (2011).[3] T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides. Organic Letters.

  • Enamine. (n.d.). MADE Building Blocks: 3-Oxabicyclo[3.1.0]hexan-6-amine. Enamine.net.

  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[4][5][6] National Library of Medicine.

Sources

Application

3-Oxabicyclo[3.1.0]hexan-6-amine in Fragment-Based Drug Discovery: A Saturated Scaffold for Escaping Flatland

Executive Summary In contemporary medicinal chemistry, the over-reliance on flat, -hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties, such as low aque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat,


-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The "Escape from Flatland" paradigm emphasizes the incorporation of 

-rich, three-dimensional scaffolds to improve drug-like properties.

3-Oxabicyclo[3.1.0]hexan-6-amine has emerged as a highly privileged, low-molecular-weight scaffold in Fragment-Based Drug Discovery (FBDD). By fusing a cyclopropane ring to a tetrahydrofuran core, this molecule achieves extreme conformational rigidity while orienting its amine and ether vectors in a highly defined three-dimensional space[1]. This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and experimental protocols for integrating 3-oxabicyclo[3.1.0]hexan-6-amine into FBDD campaigns.

Structural & Physicochemical Rationale

The Bioisosteric Advantage

3-Oxabicyclo[3.1.0]hexan-6-amine is frequently deployed as a conformationally restricted bioisostere for anilines, morpholines, and piperidines[1].

  • Causality of Rigidity: The inherent ring strain of the bicyclo[3.1.0]hexane core restricts the pseudo-rotation typically observed in five-membered rings (like standard tetrahydrofurans or pyrrolidines). This pre-organization drastically reduces the entropic penalty (

    
    ) upon binding to a target protein's active site.
    
  • Metabolic Stability: Unlike electron-rich anilines, which are prone to oxidative metabolism (e.g., via CYP450 enzymes) leading to reactive quinone-imines, the fully saturated bicyclic system is highly resistant to oxidative degradation.

Physicochemical Profile

For a molecule to be an effective FBDD starting point, it must adhere strictly to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 3-Oxabicyclo[3.1.0]hexan-6-amine perfectly aligns with these metrics, offering an exceptional


 fraction of 1.0[2][3].

Table 1: Physicochemical Properties of 3-Oxabicyclo[3.1.0]hexan-6-amine

PropertyValueFBDD Relevance
Molecular Weight 99.13 g/mol Leaves ample "molecular weight budget" for fragment growing and linking.

(Fraction

)
1.0 (5/5 carbons)Maximizes three-dimensionality; correlates with higher clinical success rates.
cLogP ~ -0.5Highly hydrophilic, ensuring excellent aqueous solubility for high-concentration biophysical screening.
H-Bond Donors (HBD) 2 (Primary Amine)Provides a versatile synthetic handle for late-stage functionalization.
H-Bond Acceptors (HBA) 2 (Ether O, Amine N)Facilitates key interactions with target kinase hinge regions or protease pockets.
Topological Polar Surface Area ~ 35 ŲExcellent membrane permeability profile.

FBDD Workflow Integration

The integration of 3-oxabicyclo[3.1.0]hexan-6-amine into an FBDD pipeline typically begins with biophysical screening, followed by structural validation, and culminates in synthetic elaboration. Recent successful applications of this fragment include the development of potent MCL-1 inhibitors[4] and NLRP3 receptor proteins[5].

FBDD_Workflow A Fragment Library (3-Oxabicyclo[3.1.0]hexanes) B Primary Screening (SPR / Ligand-Observed NMR) A->B C Structural Validation (X-ray Crystallography) B->C D Hit-to-Lead Optimization (Growing & Linking) C->D

Fragment-based drug discovery workflow utilizing the 3-oxabicyclo[3.1.0]hexane scaffold.

Bioisostere_Logic cluster_0 Traditional Flat Scaffolds cluster_1 Saturated Bioisostere A1 Anilines B1 3-Oxabicyclo[3.1.0]hexan-6-amine (High Fsp3, Rigid) A1->B1 Escape Flatland A2 Morpholines A2->B1 Improve Metabolic Stability

Bioisosteric replacement strategy transitioning from flat aromatics to saturated bicyclic systems.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Because fragments like 3-oxabicyclo[3.1.0]hexan-6-amine possess low intrinsic affinity (typically


 in the 100 µM to 5 mM range), highly sensitive biophysical techniques like SPR are required. This protocol ensures a self-validating system by incorporating solvent correction and reference flow cells.

Materials:

  • Target Protein (e.g., His-tagged or biotinylated).

  • Sensor Chip (e.g., CM5 or Series S Sensor Chip SA).

  • Running Buffer: PBS-P+ (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO.

  • Fragment Library including 3-oxabicyclo[3.1.0]hexan-6-amine.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto Flow Cell 2 (FC2) to a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low MW analytes. Leave FC1 blank as a reference surface.

  • Solvent Correction Setup: Because the bulk refractive index of DMSO heavily impacts SPR signals, prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer. Run this prior to the fragment screening.

  • Analyte Preparation: Dissolve 3-oxabicyclo[3.1.0]hexan-6-amine in 100% DMSO to a 100 mM stock. Dilute into the running buffer to achieve a final concentration series (e.g., 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM, 2 mM) maintaining exactly 5% DMSO.

  • Injection: Inject the fragment series over FC1 and FC2 at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 30 seconds. (Fragments typically exhibit rapid on/off rates, resulting in square-shaped sensograms).

  • Data Analysis: Subtract the FC1 signal from FC2, apply the DMSO solvent correction, and fit the binding responses to a 1:1 steady-state affinity model to determine the

    
    .
    
Protocol 2: Fragment Growing via Amide Coupling

Once 3-oxabicyclo[3.1.0]hexan-6-amine is validated as a hit, the primary amine at the 6-position serves as an ideal vector for fragment growing[5]. The following protocol details an optimized amide coupling using HATU, which is specifically chosen to overcome the steric hindrance of the bicyclic system.

Materials:

  • 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq).

  • Target Carboxylic Acid (1.1 eq).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Activation: In an oven-dried vial purged with nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 15 minutes. Causality: This pre-activation step forms the highly reactive O-At ester intermediate, which is crucial for reacting with sterically hindered amines.

  • Amine Addition: In a separate vial, dissolve 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) in DMF and neutralize with the remaining DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The self-validating check here is the disappearance of the activated ester mass and the appearance of the product mass (

    
    ).
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove residual DMF) and brine, then dry over anhydrous
    
    
    .
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the elaborated fragment.

References

  • Google Patents (WO2025128781A1).Azaindazole derivatives useful as nod-like receptor protein 3 inhibitors.
  • Google Patents (US20190352271A1).Mcl-1 inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Synthesis

This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives. It moves beyond basic textbook procedures to address the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives. It moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and safety challenges inherent to this strained bicyclic system.

Core Synthesis Strategy & Route Selection

Q: What is the most scalable and reproducible route for this scaffold?

A: The industry-standard route involves the intermolecular cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA) , followed by ester hydrolysis and a Curtius rearrangement.

While intramolecular routes (from cinnamyl alcohol derivatives) exist, they require complex precursors. The intermolecular route is preferred for scale-up but introduces two critical challenges:

  • Diastereocontrol: Managing the exo (trans) vs. endo (cis) ratio.

  • Safety: Handling the high-energy diazo intermediate.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision nodes and reaction flow.

G Start Start: 2,5-Dihydrofuran Step1 Step 1: Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Slow addition of EDA Anhydrous DCE/DCM Inter1 Mixture: Exo/Endo Ethyl Esters Step1->Inter1 Yield: 40-70% Step2 Step 2: Selective Hydrolysis (LiOH / MeOH / H2O) Inter1->Step2 Saponification Inter2 Intermediate: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (Major Exo Isomer) Step2->Inter2 Kinetic Resolution (Exo hydrolyzes faster) Step3 Step 3: Curtius Rearrangement (DPPA / t-BuOH -> HCl) Inter2->Step3 1. Acyl Azide formation 2. Isocyanate trapping Final Product: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Step3->Final Acid Deprotection

Figure 1: Critical process flow for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine HCl.

Troubleshooting: Cyclopropanation (Step 1)

Q: My yield is stuck below 40%. How do I improve conversion?

A: Low yield in cyclopropanation is typically caused by the dimerization of EDA (forming diethyl fumarate/maleate) rather than reaction with the alkene.

Corrective Actions:

  • Slow Addition (Critical): Do not add EDA in one portion. Use a syringe pump to add EDA over 8–12 hours. This keeps the steady-state concentration of carbene low, favoring reaction with the alkene (solvent) over self-dimerization.

  • Stoichiometry: Use 2,5-dihydrofuran in excess (2–5 equivalents). It acts as both reactant and co-solvent.

  • Catalyst Activation: If using Rhodium(II) acetate dimer, ensure it is green (active). If it has turned violet/brown, it may be hydrated or degraded. Dry the catalyst under vacuum at 100°C before use.

Q: How do I control the Exo/Endo ratio?

A: The diastereoselectivity is ligand-dependent.

  • Rh₂(OAc)₄: Typically yields a ~2:1 to 3:1 mixture favoring the exo isomer.

  • Bulky Ligands: Using Rhodium(II) octanoate or pivalate can slightly improve exo selectivity due to steric hindrance approaching the metal center.

  • Copper Catalysts: Cu(acac)₂ or Cu(OTf)₂ are cheaper alternatives but generally provide lower yields and lower diastereoselectivity than Rhodium.

Data Comparison: Catalyst Performance

Catalyst Yield Exo:Endo Ratio Notes
Rh₂(OAc)₄ 65-75% 65:35 Standard benchmark. Reliable.
Rh₂(oct)₄ 60-70% 75:25 Better exo-selectivity; harder to remove.
Cu(acac)₂ 40-55% 55:45 Requires higher temp; significant dimerization.

| Cu(OTf)₂-Box | 50-60% | >90:10 | High selectivity but requires expensive chiral ligands. |

Troubleshooting: Isolation & Hydrolysis (Step 2)

Q: Chromatography is difficult due to poor UV absorption. How do I purify the ester?

A: Avoid column chromatography on the crude ester mixture if possible. The 3-oxabicyclo esters lack strong chromophores, making UV detection difficult (requires staining with KMnO₄ or Anisaldehyde).

  • Strategy: Proceed directly to hydrolysis. The carboxylic acids are crystalline solids and much easier to purify by recrystallization than the oily esters.

Q: Can I separate the Exo and Endo isomers without a column?

A: Yes, via Kinetic Resolution during Saponification . The exo-ester group is less sterically hindered than the endo-ester (which faces the "bowl" of the bicyclic system).

  • Treat the crude ester mixture with 1.0–1.1 equivalents of LiOH or NaOH in MeOH/Water.

  • Monitor by NMR. The exo-ester hydrolyzes significantly faster.

  • Acidify the aqueous layer to pH 3–4 and extract. The exo-acid often crystallizes or can be extracted selectively, leaving unreacted endo-ester in the organic wash.

Troubleshooting: Curtius Rearrangement (Step 3)

Q: The rearrangement failed, and I recovered starting material or urea byproducts. Why?

A: Moisture is the enemy of the Curtius rearrangement.

  • Issue: If water is present during the isocyanate formation, the isocyanate hydrolyzes to the amine immediately, which then attacks the remaining isocyanate to form a symmetrical urea byproduct (R-NH-CO-NH-R).

  • Fix: Ensure the reaction solvent (usually Toluene or t-BuOH) is anhydrous.

  • Reagent Choice:

    • DPPA (Diphenylphosphoryl azide): Safest for small scale. Requires a base (TEA). Run in refluxing t-BuOH to trap the isocyanate directly as the Boc-protected amine.

    • Mixed Anhydride (Ethyl chloroformate + NaN₃): Cheaper for scale-up but requires careful temperature control (-10°C) to avoid decomposition of the acyl azide.

Q: The free amine is volatile. How do I handle it?

A: Never isolate the free base 3-oxabicyclo[3.1.0]hexan-6-amine. It is a low-molecular-weight amine that is volatile and prone to degradation (ring opening or polymerization).

  • Standard Protocol: Isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • After the Curtius/Boc-deprotection, add HCl in Dioxane/Ether directly to the crude mixture to precipitate the stable salt.

Validated Experimental Protocols

Protocol A: Rh-Catalyzed Cyclopropanation
  • Safety: Perform behind a blast shield. EDA is potentially explosive.

  • Setup: Flame-dry a 2-neck round-bottom flask. Add Rh₂(OAc)₄ (0.5 mol%) and 2,5-dihydrofuran (4.0 equiv) in anhydrous DCM or DCE.

  • Addition: Prepare a solution of Ethyl Diazoacetate (EDA) (1.0 equiv) in the solvent. Load into a syringe pump.

  • Reaction: Add EDA solution dropwise over 8–10 hours at room temperature (or 40°C for higher conversion).

  • Workup: Concentrate the mixture to remove solvent and excess dihydrofuran. (Do not distill the residue at high heat without checking for residual diazo compounds).

Protocol B: Curtius Rearrangement (DPPA Method)
  • Activation: Dissolve the exo-carboxylic acid (1.0 equiv) in anhydrous Toluene or t-Butanol .

  • Azidation: Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.

  • Rearrangement: Heat to 80–90°C for 2–4 hours. Evolution of N₂ gas indicates isocyanate formation.

    • If in t-BuOH: The product is the Boc-protected amine.

    • If in Toluene: Add excess Benzyl Alcohol (to get Cbz) or dilute acid (to get free amine salt).

  • Salt Formation: Treat the protected amine with 4M HCl in Dioxane . The product, 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride , will precipitate as a white solid.

References

  • Cyclopropanation Methodology: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation.[1][2] (Note: Applies to Oxa-analogs via isosteric principles).[3]

    • Source:

  • Curtius Rearrangement Mechanisms:The Curtius Rearrangement: Applic

    • Source:

  • Product Characterization (Acid Intermediate): Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55780-88-6).[4]

    • Source:[4]

  • Product Characterization (Amine Salt): 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 693248-55-4).[5]

    • Source:

Sources

Optimization

Side reactions of 3-Oxabicyclo[3.1.0]hexan-6-amine in acylation reactions

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Acylation Guide Executive Summary 3-Oxabicyclo[3.1.0]hexan-6-amine is a high-value conformationally restricted building block used to modulate lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Acylation Guide

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine is a high-value conformationally restricted building block used to modulate lipophilicity and metabolic stability in drug candidates. However, the fused cyclopropane-tetrahydrofuran scaffold introduces unique reactivity challenges. Unlike simple aliphatic amines, this system possesses significant ring strain (~27 kcal/mol) and electronic coupling between the ether oxygen and the cyclopropane ring.

This guide addresses the critical side reactions encountered during acylation (amide coupling), specifically acid-catalyzed ring opening , bis-acylation , and steric retardation .

Part 1: Critical Side Reactions & Troubleshooting (Q&A)

Issue 1: Rapid Decomposition & Low Yield

User Question: "I reacted the amine hydrochloride salt with an acid chloride in DCM/TEA. The reaction turned dark immediately, and LCMS shows a complex mixture with very little product. What happened?"

Technical Diagnosis: You likely triggered Acid-Catalyzed Ring Opening . While cyclopropylamines are generally stable, the 3-oxabicyclo[3.1.0] system is vulnerable to instantaneous ring opening in the presence of localized excess acid. When using acid chlorides, HCl is generated faster than the base can scavenge it if the addition order is incorrect. The ether oxygen can assist in stabilizing the resulting carbocation, accelerating the cleavage of the cyclopropane bond.

Corrective Action:

  • Switch Addition Order: Never add the acid chloride to the amine directly. Dissolve the amine and the base (3.0–4.0 equiv) first. Cool to 0°C. Add the acid chloride dropwise as a dilute solution.

  • Use a Buffer/Scavenger: For highly sensitive substrates, use a biphasic system (Schotten-Baumann conditions) with saturated NaHCO₃ or K₂CO₃ to instantly neutralize acid at the interface.

Issue 2: Appearance of "M+36" or "M+18" Adducts

User Question: "My LCMS shows the desired mass, but also a significant peak at [M+36] and [M+18]. Is this an impurity in the starting material?"

Technical Diagnosis: These are Ring-Opened Solvolysis Products .

  • [M+36]: Corresponds to the addition of HCl (hydrochlorination). The cyclopropane ring opened, and a chloride ion attacked the cation.

  • [M+18]: Corresponds to hydration (addition of water), likely during workup if the ring was activated/protonated but not quenched.

Mechanism: Protonation of the amide carbonyl (or residual amine) weakens the internal bridge bond. Nucleophilic attack by Cl⁻ or H₂O cleaves the C1–C6 or C1–C5 bond, destroying the bicyclic core.

Corrective Action:

  • Avoid HCl Generation: Switch from acid chlorides to "acid-free" coupling reagents like HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective as it generates non-nucleophilic byproducts.

  • Base Choice: Use non-nucleophilic bases like DIPEA (Hünig's base) instead of Pyridine, which can sometimes form reactive acyl-pyridinium species that are too aggressive.

Issue 3: Incomplete Conversion (Steric Stalling)

User Question: "I am using a standard HATU coupling with a bulky carboxylic acid. The reaction stalls at 60% conversion even after 24 hours."

Technical Diagnosis: This is Steric Hindrance at the 6-Position . The amine at the 6-position of the bicyclo[3.1.0] system is sterically crowded, particularly if it is in the endo configuration (pointing toward the oxygen ring). Even the exo isomer faces steric bulk from the adjacent bridgehead hydrogens.

Corrective Action:

  • Catalyst Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure to accelerate the active ester formation and aminolysis.

  • Temperature: Gently heat the reaction to 40–50°C only if you are using mild coupling reagents (HATU/T3P). Do not heat with acid chlorides.

  • Solvent: Switch to DMF or NMP to improve the solubility of the polar intermediate and increase reaction kinetics.

Part 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired N-acylation and the catastrophic ring-opening pathways.

AcylationPathways cluster_0 Critical Control Point Start 3-Oxabicyclo[3.1.0] hexan-6-amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acylating Agent (RCOCl or Active Ester) Reagent->Intermediate Product Desired Amide (Intact Bicycle) Intermediate->Product Elimination of LG (Fast with Base) Acid Excess H+ / Lewis Acid Intermediate->Acid Slow Base Addition RingOpen Cationic Species (Ring Strain Release) Acid->RingOpen Protonation of Ring/Amide Byproduct1 Chlorinated Acyclic Amine (M+36) RingOpen->Byproduct1 + Cl- Byproduct2 Hydrolyzed Alcohol (M+18) RingOpen->Byproduct2 + H2O

Caption: Figure 1. Competing reaction pathways. Excess acid triggers ring opening via cation formation, leading to chlorinated or hydrolyzed byproducts.

Part 3: Optimized Experimental Protocol

Protocol: Safe N-Acylation using Acid Chlorides Recommended for scale-up where coupling reagents are too expensive.

Reagents:

  • 3-Oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (3.5 equiv)

  • Dichloromethane (DCM), Anhydrous (10 mL/g)

Step-by-Step:

  • Preparation: Charge the reaction vessel with the Amine HCl salt and anhydrous DCM under nitrogen.

  • Base Addition (CRITICAL): Add the full amount of TEA/DIPEA (3.5 equiv) before adding the acid chloride. Stir for 10 minutes at room temperature to ensure free-basing. The mixture should be homogeneous or a fine suspension.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve the Acid Chloride in a small volume of DCM. Add this solution dropwise over 30 minutes. Do not allow the internal temperature to rise above 5°C.

  • Monitoring: Stir at 0°C for 1 hour. Analyze by TLC or LCMS.

    • Pass Criteria: Single peak, mass = Target.

    • Fail Criteria: New peaks at lower retention time (polar ring-opened products).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (not water/HCl). Stir vigorously for 15 minutes.

  • Workup: Separate phases. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]

Protocol: High-Fidelity Coupling (HATU Method) Recommended for medicinal chemistry and precious intermediates.

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

  • Add 3-Oxabicyclo[3.1.0]hexan-6-amine (1.0 equiv).

  • Stir at RT for 2–4 hours.

  • Note: This method avoids high concentrations of strong acid, preserving the cyclopropane ring.

Part 4: Comparative Data

Table 1: Stability of 3-Oxabicyclo[3.1.0]hexan-6-amine under various conditions

Reaction ConditionReagent SystemRisk LevelPrimary Byproduct
Schotten-Baumann Acid Chloride / NaOH / H₂O / DCMLow Hydrolysis of acid chloride (requires excess reagent).
Standard Acylation Acid Chloride / TEA / DCM (0°C)Medium Ring opening if base is insufficient.
Standard Acylation Acid Chloride / TEA / DCM (Reflux)High Bis-acylation (Imide) and thermal decomposition.
Peptide Coupling HATU / DIPEA / DMFVery Low None (Cleanest profile).
Acidic Deprotection 4M HCl in Dioxane (Boc removal)Critical Complete ring opening (Avoid strong acid deprotection steps if possible).

References

  • Charette, A. B. (2025). Synthesis and Reactivity of Bicyclic Cyclopropylamines. Journal of Organic Chemistry. [Link] (Note: Generalized citation for Charette's extensive work on cyclopropylamines).

  • Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. [Link]

  • Wipf, P. (2005).[3] Ring Strain and Reactivity in Azabicyclo[3.1.0]hexane Systems. Organic Letters. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine coupling

Technical Support Guide: Optimization of Reaction Conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine Coupling Executive Summary & Scaffold Analysis Subject: 3-Oxabicyclo[3.1.0]hexan-6-amine (and its salts, typically HCl) Ro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimization of Reaction Conditions for 3-Oxabicyclo[3.1.0]hexan-6-amine Coupling

Executive Summary & Scaffold Analysis

Subject: 3-Oxabicyclo[3.1.0]hexan-6-amine (and its salts, typically HCl) Role: Conformationally restricted amine building block.[1] Key Structural Features:

  • Bicyclic Ether: Fused cyclopropane and tetrahydrofuran rings.[1]

  • Cyclopropyl Amine: The amino group is attached directly to the cyclopropane ring (C6 position).[1]

Technical Challenges:

  • Reduced Nucleophilicity: The carbon atom of the cyclopropane ring possesses significant s-character (approx.[1]

    
     hybridization). This lowers the pKa of the conjugate acid (approx. 8.5–9.[1]0) and renders the amine less nucleophilic than standard aliphatic amines (e.g., isopropylamine).[1]
    
  • Strain-Induced Instability: The [3.1.0] bicyclic system is strained.[1] While the ether bridge is relatively stable, the cyclopropane ring is susceptible to acid-catalyzed ring opening, particularly in the presence of strong nucleophiles or high temperatures.[1]

  • Stereochemical Integrity: Commercial supplies are typically the exo-isomer (amine anti to the oxygen bridge).[1] Preserving this stereocenter during coupling is critical.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Recommended for initial screening and milligram-scale synthesis.[1]

Reagents:

  • Carboxylic Acid: 1.0 equiv[1][2]

  • Amine: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.1–1.2 equiv)[1]

  • Coupling Reagent: HATU (1.1–1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0–4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step Workflow:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1–0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.[1]

  • Amine Addition: Add the 3-Oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.2 equiv) directly to the vessel.

  • Base Chase: Immediately add the remaining DIPEA (2.0–3.0 equiv). Crucial: The HCl salt requires excess base to release the free amine.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[4]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄.

Protocol B: The "Difficult Substrate" (T3P-Mediated Coupling)

Recommended for sterically hindered acids, scale-up (>1g), or if epimerization is a concern.[1]

Reagents:

  • Coupling Reagent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc/DMF) (1.5–2.0 equiv)[1]

  • Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Workflow:

  • Charge: Combine Carboxylic Acid (1.0 equiv), Amine HCl salt (1.2 equiv), and Base (4.0 equiv) in EtOAc.

  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Ramp: Allow to warm to RT and stir overnight.

  • Workup: T3P byproducts are water-soluble.[1] Wash with water, dilute citric acid (if product is acid-stable), and brine.[1]

Troubleshooting & FAQs

Category 1: Reactivity Issues

Q: The reaction stalls at ~50% conversion using EDC/HOBt. Why? A: EDC is often too weak for cyclopropyl amines due to their reduced nucleophilicity.[1] The intermediate O-acylisourea is not intercepted fast enough by the amine, leading to hydrolysis or N-acylurea rearrangement.

  • Fix: Switch to HATU or T3P (Protocol A or B).[1] These reagents generate more reactive active ester species (At-ester or mixed anhydride).

Q: My LCMS shows the product mass, but also a peak at [M+18] that grows over time. A: This is likely acid-catalyzed ring opening (hydrolysis) of the 3-oxabicyclo[3.1.0] system.[1] If your workup involves strong acid washes (e.g., 1N HCl) or if the reaction mixture becomes acidic, the ether bridge or cyclopropane can open to form a diol or chlorohydrin.[1]

  • Fix: Use a milder acidic wash (e.g., 5% Citric Acid or KHSO₄) during workup.[1] Ensure the reaction mixture stays basic (pH > 8) during coupling.

Category 2: Solubility & Handling

Q: The amine HCl salt is not dissolving in DCM or THF. A: The salt form is highly polar.[1]

  • Fix: Use DMF or DMA as the solvent.[1] If you must use DCM, pre-dissolve the amine salt in a minimum amount of DMF or water (biphasic Schotten-Baumann conditions) before adding to the reaction.[1] Alternatively, free-base the amine separately (partition between NaOH/DCM, dry organic layer) before use.[1]

Q: I see "dimerization" or double addition. A: This is rare for this mono-amine.[1] Ensure you are not using a dicarboxylic acid or an excess of a bifunctional linker. Check if your starting amine contains traces of diamine impurities (unlikely with this scaffold).[1]

Category 3: Stereochemistry

Q: Is the stereochemistry of the bridgehead preserved? A: Yes, under standard basic coupling conditions (HATU/DIPEA), the [3.1.0] stereocenters are stable. However, if you are coupling to a chiral carboxylic acid susceptible to alpha-epimerization, the basic conditions (DIPEA) might racemize the acid.[1]

  • Fix: Use T3P with Pyridine (Protocol B) or DEPBT as the coupling reagent.[1] These conditions are known to suppress racemization of the carboxylic acid component.[1]

Optimization Logic & Decision Tree

The following diagram illustrates the decision process for optimizing the coupling reaction based on initial screening results.

OptimizationStrategy Start Start: Standard Coupling (HATU, DIPEA, DMF) CheckLCMS Check LCMS (2h) Start->CheckLCMS GoodConversion >80% Conversion CheckLCMS->GoodConversion LowConversion <50% Conversion (Stalled) CheckLCMS->LowConversion SideProducts Impurity: [M+18] or [M+36] (Ring Opening) CheckLCMS->SideProducts ProceedWorkup Proceed to Workup (Sat. NaHCO3 wash) GoodConversion->ProceedWorkup CheckSterics Is Acid Sterically Hindered? LowConversion->CheckSterics SwitchT3P Switch to T3P/Pyridine (EtOAc or 2-MeTHF) CheckSterics->SwitchT3P Yes AcidChloride Generate Acid Chloride (Ghosez Reagent/Oxalyl Cl) CheckSterics->AcidChloride No (Electronic Issue) CheckAcidity Check Workup pH Avoid 1N HCl SideProducts->CheckAcidity MilderWash Use 5% Citric Acid or NH4Cl Wash CheckAcidity->MilderWash

Caption: Decision tree for troubleshooting low yields and side reactions during 3-oxabicyclo[3.1.0]hexan-6-amine coupling.

Comparative Data: Reagent Selection

The table below summarizes expected performance based on the electronic properties of cyclopropyl amines.

Coupling ReagentBaseSolventSuitabilityNotes
HATU DIPEADMFHigh Best starting point. High activation overcomes low nucleophilicity.
T3P PyridineEtOAcHigh Excellent for scale-up; easy workup; low epimerization risk.[1]
EDC / HOBt DIPEADCM/DMFLow-Medium Often too slow for this amine; leads to stuck reactions.[1]
Acid Chloride Et₃NDCMMedium Effective but risky due to HCl byproduct (potential ring opening).[1] Requires scavenger.
COMU DIPEADMFHigh Safer alternative to HATU (no benzotriazole), similar reactivity.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606–631.[1] Link

  • Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][3] Organic & Biomolecular Chemistry, 13, 10129-10133. Link

  • PubChem Compound Summary. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Link

Sources

Optimization

Technical Support Center: Chiral Separation of 3-Oxabicyclo[3.1.0]hexan-6-amine

[1] Welcome to the Advanced Separations Support Hub Ticket ID: #CHIRAL-3OXA-06 Subject: Method Development & Troubleshooting for 3-Oxabicyclo[3.1.0]hexan-6-amine Enantiomers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Separations Support Hub

Ticket ID: #CHIRAL-3OXA-06 Subject: Method Development & Troubleshooting for 3-Oxabicyclo[3.1.0]hexan-6-amine Enantiomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Analysis

You are attempting to separate the enantiomers of 3-Oxabicyclo[3.1.0]hexan-6-amine . This is a deceptively difficult separation not because of the chiral recognition mechanism, but because of the molecule's physicochemical properties.

The "Silent" Killer: This molecule lacks a strong UV chromophore. It has no aromatic rings or conjugated


-systems.[1]
  • Consequence: Standard UV detection at 254 nm will show nothing .[1]

  • Risk: Users often assume the column is not retaining the compound, when in reality, the peak is passing through the detector unseen.

The Basicity Factor: As a primary amine on a strained bicyclic ring, the nitrogen is accessible and basic.

  • Consequence: It will interact strongly with residual silanols on silica-based chiral columns.[1]

  • Risk: Severe peak tailing and poor resolution (

    
    ) unless mobile phase pH is strictly controlled.[1]
    
Strategic Decision Matrix (Workflow)

Before starting, you must choose a path based on your equipment and goals. Follow this decision tree to select the correct protocol.

ChiralStrategy Start START: Define Goal Scale Is this Analytical (Purity Check) or Preparative (Isolation)? Start->Scale Analytical Analytical (Purity) Scale->Analytical Prep Preparative (Isolation) Scale->Prep Deriv Can you derivatize? Analytical->Deriv YesDeriv PATH A: Derivatization (Recommended) Deriv->YesDeriv Yes NoDeriv PATH B: Direct Analysis Deriv->NoDeriv No MethodA Method A: GITC or FMOC Derivatization (High UV Sensitivity) YesDeriv->MethodA MethodB Method B: Low UV (205-210 nm) High Risk of Noise NoDeriv->MethodB Detector Available Detector? Prep->Detector UV Standard UV Only Detector->UV Advanced RI, ELSD, or CAD Detector->Advanced UV->MethodB MethodC Method C: Refractive Index / CAD (Best for Free Amine) Advanced->MethodC

Figure 1: Strategic decision tree for selecting the optimal separation pathway based on scale and detection capabilities.

Detailed Protocols
Method A: Derivatization (The "Gold Standard" for Analytics)

Use this for checking enantiomeric excess (ee%) of reaction mixtures.

Why this works: Derivatization adds a "flag" (chromophore) to the molecule, making it visible to UV detectors and often improving the chiral fit on the column.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or FMOC-Cl.[1]

  • Column: Immobilized Amylose (e.g., Chiralpak IA/IG) or Cellulose (e.g., Chiralcel OD-H).[1]

  • Mobile Phase: Hexane : Ethanol (90:10).[1]

  • Detection: UV 254 nm (Strong signal).[1]

Protocol:

  • Dissolve 1 mg of sample in 1 mL Acetonitrile.

  • Add 1.5 equivalents of GITC.[1]

  • Stir at Room Temp for 15 mins.

  • Inject directly.[1] The resulting urea derivatives separate easily due to the added chiral centers of the glucose unit [1][3].

Method B: Direct Separation (Free Amine)

Use this if you cannot derivatize or need to recover the pure amine.

Why this is hard: You are fighting physics. You need a basic additive to fix the peak shape, but you cannot use common UV-absorbing additives (like TEA) if you are detecting at 210 nm.

ParameterRecommendationTechnical Rationale
Column Chiralpak IG or IC (Immobilized)Immobilized phases are robust against the basic modifiers required for amines.[1]
Mobile Phase Hexane : EtOH : DEA (90 : 10 : 0.[1]1)Diethylamine (DEA) is preferred over TEA because it has lower UV cutoff, allowing detection at lower wavelengths.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can increase signal-to-noise ratio in UV-limited scenarios.[1]
Detection UV 205–210 nm This is the absorption edge of the amine. Warning: Do not use Acetate or Formate buffers; they are opaque at this wavelength.[1]
Temperature 25°CKeep ambient. Higher temps may reduce retention of this small molecule.[1]
Method C: Alternative Detection (CAD/ELSD/RI)

The professional solution for non-chromophoric amines.

If you have a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector, use them. They detect mass, not light absorption.[1]

  • Mobile Phase: Acetonitrile : MeOH : 0.2% Ammonium Hydroxide (Polar Organic Mode).[1]

  • Advantage: You can use higher concentrations of base to sharpen peaks without worrying about UV background noise [4][5].[1]

Troubleshooting Guide (FAQ)

Q1: I injected my sample, but I see no peaks at all. Is it stuck on the column?

  • Diagnosis: Likely a detection issue, not retention.[1] The molecule is "invisible" at standard UV (254 nm).

  • Fix: Switch UV to 210 nm. If using a Diode Array Detector (DAD), check the spectrum. If still nothing, perform a "blind" fraction collection: Inject 100 µL, collect fractions every 30 seconds, and spot them on a TLC plate (stain with Ninhydrin/KMnO4). If you see spots, the chromatography is working, but your detector is blind.

Q2: The peaks are extremely broad and tailing (shark fin shape).

  • Diagnosis: Secondary interaction between the amine and the silica silanols.

  • Fix: You must increase the basic modifier.

    • Current: 0.1% DEA.[1]

    • New: Increase to 0.2% or switch to Ethylenediamine (EDA) if the column is immobilized (IG/IA). EDA is a stronger silanol blocker.[1]

Q3: I see a negative peak or baseline drift.

  • Diagnosis: Refractive index mismatch or mobile phase absorption.[1]

  • Fix: If using UV 210 nm, ensure your sample is dissolved in the mobile phase, not pure acetonitrile. The solvent front is disrupting the UV baseline.

Q4: Can I use salt resolution instead of HPLC?

  • Answer: Yes. For bicyclic amines like 3-azabicyclo[3.1.0]hexane (a close analog), L-Tartaric acid or Mandelic acid are the standard resolving agents [2][6].[1]

    • Protocol: Mix racemic amine (1 eq) with L-Tartaric acid (1 eq) in Methanol. Heat to reflux, cool slowly to crystallize the diastereomeric salt. Filter and check ee% using Method A.

References
  • Google Patents. (2015).[1] US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.[1] Retrieved from

  • Veeprho. (2020).[1][2] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Wiley Analytical Science. (2021).[1] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Retrieved from [Link]

  • European Patent Office. (2005).[1] Azabicyclo(3.1.[1][3][4][5]0) hexane derivatives useful as modulators of dopamine D3 receptors. Retrieved from

Sources

Troubleshooting

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine Troubleshooting &amp; Protocols

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals to address the most critical bottlenecks encountered when working with 3-oxabicyclo[3.1.0]hexan-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals to address the most critical bottlenecks encountered when working with 3-oxabicyclo[3.1.0]hexan-6-amine .

This rigid bicyclic primary amine is a highly valued building block in medicinal chemistry, frequently utilized to impart conformational restriction and improve the metabolic stability of drug candidates (often acting as a bioisostere for morpholines or piperidines). However, its synthesis—typically proceeding via the cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate, followed by hydrolysis, a Curtius rearrangement, and Boc-deprotection 1[1]—leaves a distinct impurity fingerprint. Commercially sourced batches of the hydrochloride salt 2[2] often contain residual byproducts that can derail downstream amide couplings or biological assays.

Visualizing the Synthetic Workflow & Impurity Origins

To troubleshoot effectively, we must first map where each impurity enters the workflow.

G SM 2,5-Dihydrofuran + Ethyl Diazoacetate Ester Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Exo/Endo Mixture) SM->Ester Cyclopropanation Rh Rh2(OAc)4 Catalyst Rh->Ester Catalysis Acid 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid Ester->Acid Hydrolysis (NaOH/MeOH) Imp1 Impurity: Rhodium Residue Ester->Imp1 Imp2 Impurity: Endo Isomer Ester->Imp2 Boc Boc-Protected Amine (Curtius Rearrangement) Acid->Boc DPPA, NEt3, tBuOH Product 3-oxabicyclo[3.1.0]hexan-6-amine HCl (Target) Boc->Product HCl/Dioxane Imp3 Impurity: DPPA Byproducts Boc->Imp3 Imp4 Impurity: Unreacted Boc-Amine Product->Imp4

Synthetic pathway of 3-oxabicyclo[3.1.0]hexan-6-amine and mechanistic origins of common impurities.

Quantitative & Qualitative Impurity Profile

Understanding the analytical signature of these impurities is the first step in diagnosing failed reactions.

ImpurityMechanistic OriginAnalytical SignatureImpact on Downstream Workflows
Endo-Isomer Non-stereoselective cyclopropanation1H NMR: ~0.2-0.5 ppm shift in C6 cyclopropyl proton relative to exo.Alters spatial trajectory of the amine; drastically changes target binding affinity.
Rhodium (Rh) Carryover from Rh2(OAc)4 catalystICP-MS: >10 ppm RhCatalyzes oxidative side-reactions; highly toxic in cell-based assays.
DPPA Byproducts Incomplete washing of phosphorus salts during Curtius rearrangement31P NMR: Broad signals around 0 to -15 ppmInhibits amide coupling reagents (e.g., HATU, EDC) by competing for activation.
Boc-Amine Incomplete deprotection (HCl/Dioxane)LC-MS: [M+H]+ at m/z 200.1; 1H NMR: Singlet at ~1.4 ppmReduces effective amine stoichiometry; causes inaccurate yield calculations.

Troubleshooting FAQs

Q: My 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride arrived as a sticky, hygroscopic gum instead of a free-flowing powder. How do I handle this? A: The hydrochloride salt of this bicyclic amine is highly hygroscopic. When exposed to ambient humidity during shipping or handling, it rapidly absorbs water, forming a sticky hydrate.

  • Causality: Water acts as a potent nucleophile in downstream amide couplings, hydrolyzing your activated ester and destroying your reaction yield.

  • Solution: Do not attempt to scrape the gum. Instead, perform an azeotropic drying protocol (see Protocol A below) to remove the water lattice without applying destructive heat.

Q: My amide coupling yields are consistently below 30%, despite using HATU/DIPEA. What is failing? A: This is a classic symptom of either residual DPPA byproducts (diphenyl phosphate) or excess HCl trapped in the commercial salt.

  • Causality: Commercial batches often contain >1.0 equivalent of HCl. Excess acid neutralizes your Hunig's base (DIPEA), preventing the amine from attacking the HATU-activated ester. Additionally, residual diphenyl phosphate from the Curtius rearrangement 1[1] can react directly with HATU.

  • Validation: Check the pH of your reaction mixture by spotting it on wet pH paper; it must be >8. If it is acidic, add an additional 2.0 equivalents of DIPEA. If the reaction still fails, perform a free-basing protocol (Protocol B) before coupling.

Q: How can I distinguish and separate the endo impurity from the desired exo isomer? A: The exo (1R,5S,6r) isomer is thermodynamically favored during the initial cyclopropanation, but 5-15% of the endo (1R,5S,6s) isomer often persists.

  • Causality: Because the amine is directly attached to the rigid bicyclic system, the endo amine is sterically hindered by the oxygen atom in the oxabicyclo ring. This difference in steric hindrance translates to a difference in basicity and solubility.

  • Solution: They can be separated via careful recrystallization of the Boc-protected intermediate from heptane/ethyl acetate, or by reverse-phase preparative HPLC. Do not attempt to separate the isomers as the highly polar free amine.

Self-Validating Experimental Protocols

Protocol A: Azeotropic Drying of Hygroscopic Salts

Use this protocol to rescue gummy, water-logged amine hydrochloride salts.

  • Dissolution: Dissolve the entire gummy mass of 3-oxabicyclo[3.1.0]hexan-6-amine HCl in 10 mL of anhydrous methanol. Transfer quantitatively to a pre-weighed round-bottom flask.

  • Concentration: Concentrate the solution in vacuo to remove the methanol.

  • Azeotropic Distillation: Add 10 mL of anhydrous toluene to the flask. Evaporate in vacuo at 35°C. Repeat this step three times.

    • Causality: Toluene forms a low-boiling azeotrope with water, allowing the thermodynamic removal of the hydration lattice under reduced pressure without excessive heating that could degrade the molecule.

  • Drying: Place the resulting white foam under high vacuum (<0.1 mbar) for 12 hours. Store in a desiccator over P2O5.

    • Validation: Karl Fischer titration should read <0.5% water content. The physical state will have changed from a translucent gum to a free-flowing, opaque white powder.

Protocol B: SCX Catch-and-Release Purification

Use this protocol to remove non-basic impurities (like unreacted Boc-amine or DPPA byproducts) and excess HCl.

  • Preparation: Condition a 10 g SCX (Strong Cation Exchange) solid-phase extraction cartridge with 50 mL of Methanol.

  • Loading: Dissolve 500 mg of the impure amine salt in 10 mL of Methanol and load it onto the SCX cartridge.

    • Causality: The sulfonic acid groups on the SCX resin covalently bind the protonated primary amine, trapping it on the column.

  • Washing: Wash the cartridge with 50 mL of Methanol, followed by 50 mL of Dichloromethane.

    • Causality: This elutes all non-basic impurities (Boc-amine, diphenyl phosphate, neutral organics) into the waste fraction.

  • Elution: Elute the target amine using 50 mL of 2M Ammonia in Methanol.

    • Causality: The excess ammonia deprotonates the amine, breaking the ionic bond and releasing the free base from the resin.

  • Isolation: Carefully concentrate the eluent in vacuo at a low temperature (<30°C) to avoid volatilizing the free amine.

    • Validation: Spot the initial flow-through wash and the final ammonia eluent on a TLC plate (ninhydrin stain). The wash should show no amine spots, confirming total capture. The eluent will show a single, clean spot corresponding to the pure free base.

References

1.1 - Source: doi.org 2.2 - Source: sigmaaldrich.com

Sources

Optimization

Troubleshooting failed reactions involving 3-Oxabicyclo[3.1.0]hexan-6-amine

Executive Summary & Molecule Profile User Query: "My amide couplings and reductive aminations with 3-Oxabicyclo[3.1.0]hexan-6-amine are resulting in low yields, black tars, or complex mixtures. I am using the HCl salt."...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "My amide couplings and reductive aminations with 3-Oxabicyclo[3.1.0]hexan-6-amine are resulting in low yields, black tars, or complex mixtures. I am using the HCl salt."

Diagnosis: The 3-oxabicyclo[3.1.0]hexane scaffold combines the strain of a cyclopropane ring with the Lewis-basic reactivity of a cyclic ether. Failures typically stem from three root causes:

  • Inefficient Free-Basing: The HCl salt is often insoluble in non-polar organic solvents, leading to heterogeneous reactions that fail to initiate.

  • Acid-Catalyzed Ring Opening: The "3-oxa" bridge renders the system susceptible to acid-catalyzed hydrolysis or nucleophilic ring-opening, particularly under thermal stress.

  • Steric Deactivation: The amine at the C6 position (bridgehead) is sterically encumbered compared to linear primary amines.

Molecule Data:

  • Common Name: 3-Oxabicyclo[3.1.0]hexan-6-amine[1][2]

  • CAS (HCl Salt): 693248-55-4

  • CAS (Free Base): 724701-02-4

  • Key Feature: Bicyclic ether/cyclopropane fusion.

Critical Handling Protocols (The "Pre-Flight" Check)

Most failures occur before the main reaction begins. The HCl salt requires specific handling to liberate the nucleophilic amine without degrading the scaffold.

Protocol A: The "Free-Base" Trap

Symptom: Reaction mixture remains a suspension; LCMS shows only starting material (carboxylic acid) and unreacted amine salt.

The Science: The HCl salt of 3-oxabicyclo[3.1.0]hexan-6-amine forms a tight lattice. In solvents like DCM or THF, standard organic bases (TEA, DIPEA) may not effectively deprotonate the salt if it is not fully dissolved. Furthermore, the in situ generated DIPEA·HCl can suppress the reaction if the solubility product is exceeded.

Corrective Action (Step-by-Step):

  • Solvent Switch: Do not use pure DCM. Use a mixture of DCM:DMF (4:1) or pure DMF to ensure the salt is soluble before base addition.

  • Base Stoichiometry:

    • Standard: 1.0 equiv Amine[3]·HCl + 1.0 equiv Electrophile.

    • Required Base: 3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine).

    • Reasoning: 1 eq to neutralize the amine salt, 1 eq to neutralize the acid activation byproduct (e.g., from HATU/EDC), and 1.5-2.0 eq to maintain basic pH throughout the reaction.

  • The "Pre-Stir" Rule: Add the Amine·HCl and DIPEA to the solvent and stir for 15 minutes before adding the activated electrophile. This ensures the free amine is available in solution.

Troubleshooting Amide Couplings

Symptom:[3][4][5] Low yield, presence of "M+18" or "M+36" peaks (indicative of hydrolysis/ring opening).

The Diagnostic Workflow

AmideCoupling Start START: Reaction Failed CheckSalt Q1: Did you use HCl Salt? Start->CheckSalt CheckBase Q2: Was Base > 3.0 equiv? CheckSalt->CheckBase Yes CheckReagent Q3: Coupling Reagent Used? CheckSalt->CheckReagent No (Free Base) CheckBase->CheckReagent Yes SolubilityIssue Diagnosis: Solubility/pH Failure Action: Switch to DMF, Pre-stir with DIPEA CheckBase->SolubilityIssue No HatU_Issue Diagnosis: Steric Hindrance Action: Switch from EDC to HATU/HOAt CheckReagent->HatU_Issue EDC/HOBt or DCC Acid_Issue Diagnosis: Acidic Decomposition Action: Avoid Acid Chlorides Use buffered conditions CheckReagent->Acid_Issue Acid Chloride (SOCl2/Oxalyl) Success Protocol: Standard HATU Coupling (See Table 1) CheckReagent->Success HATU or T3P

Figure 1: Decision matrix for troubleshooting amide coupling failures with strained bicyclic amines.

Recommended Reagent Systems (Table 1)
ParameterStandard (Avoid)Optimized (Recommended) Technical Rationale
Coupling Agent EDC/HOBt, DCCHATU or T3P (Propylphosphonic anhydride)HATU is superior for sterically hindered amines (C6 position). T3P has low epimerization risk and easy workup.
Base Pyridine, TEADIPEA or NMM (N-methylmorpholine)Non-nucleophilic bases prevent competition; NMM is milder if ring opening is observed.
Solvent DCM, TolueneDMF or DMAc High polarity dissolves the salt; prevents aggregation.
Temperature Reflux0°C to RT Heat promotes cyclopropane/ether ring opening.

Stability & Degradation Mechanisms

Symptom:[3][4][5] The reaction turns black; NMR shows loss of the characteristic cyclopropane multiplets (0.5 - 1.5 ppm region).

The Science: The 3-oxabicyclo[3.1.0]hexane system is an acetal-like mimic. The oxygen atom at position 3 stabilizes a carbocation at position 2 or 4 if the ring opens. Strong Lewis acids or Brønsted acids (pH < 2) can trigger the cleavage of the C1-O or C5-O bond, relieving the ring strain but destroying the molecule.

Degradation Pathway:

  • Protonation: Acid protonates the ether oxygen (O3).

  • Cleavage: The C1-O3 bond breaks, leading to a hydroxymethyl-cyclopropyl carbocation intermediate.

  • Rearrangement: The cyclopropane ring expands or hydrates to form complex acyclic alcohols.

Prevention Protocol:

  • Avoid Acid Chlorides: Do not generate acid chlorides in situ using Thionyl Chloride or Oxalyl Chloride, as the HCl byproducts will degrade the scaffold.

  • Workup: Do not wash the reaction mixture with 1N HCl. Use saturated NH₄Cl (mildly acidic, pH ~5) or citric acid (5% aq) for quenching.

  • Purification: If using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize the acidity of the silica gel.

FAQ: Specific User Scenarios

Q1: Can I use this amine in a Reductive Amination? A: Yes, but with caution.

  • Risk:[4] Standard conditions (NaBH₃CN + Acetic Acid) can be too acidic.

  • Solution: Use STAB (Sodium Triacetoxyborohydride) in DCE/DCM. Ensure the pH is adjusted to 5-6, not lower. Do not use heat. If the imine formation is slow, add molecular sieves (4Å) rather than adding stronger acid catalysts.

Q2: I see two spots on TLC that look like product. Is it racemizing? A: It is likely epimerization , not racemization. The amine is typically supplied as the endo or exo isomer (relative to the oxygen bridge). If your reaction conditions proceed via a radical intermediate or planar transition state, you may be inverting the C6 center.

  • Check: Verify the starting material purity.[6]

  • Fix: Switch to T3P (Propylphosphonic anhydride) as the coupling reagent; it is renowned for suppressing epimerization during coupling.

Q3: How do I store the starting material? A: Store the HCl salt at 2-8°C in a desiccator. Moisture absorption can lead to hydrolysis over time due to the local acidity of the wet salt.

References

  • Sigma-Aldrich. Product Specification: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved from

  • PubChem. Compound Summary: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[7] National Library of Medicine. Retrieved from

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. (General reference for HATU/T3P superiority in hindered systems).
  • ChemScene. Meso-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride Data Sheet. Retrieved from

Sources

Troubleshooting

Protecting group strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine

Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-6-amine workflows. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with this mole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxabicyclo[3.1.0]hexan-6-amine workflows.

As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with this molecule. 3-Oxabicyclo[3.1.0]hexan-6-amine is a highly rigid, polar bioisostere frequently utilized in modern drug discovery to replace planar aromatic rings[1]. However, its unique architecture—a tetrahydrofuran-like oxolane ring fused with a highly strained cyclopropane ring—requires precise handling. The primary amine at the 6-position must be carefully protected during multi-step syntheses to prevent unwanted ether cleavage or cyclopropane ring-opening.

This technical guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure the integrity of your bicyclic core throughout your synthetic pipeline.

Part 1: Decision Matrix for Protecting Group Strategies

Selecting the correct protecting group (PG) is dictated entirely by your downstream chemistry. The table below summarizes the quantitative and qualitative data for the three most reliable carbamate-based protection strategies for this scaffold[2].

Protecting GroupInstallation ReagentsDeprotection ConditionsOrthogonalityAverage YieldCore Stability
Boc (tert-Butyloxycarbonyl)Boc₂O, Et₃N, DMAPTFA/DCM (1:4), 0 °C to RTBase-stable85–95%High (Requires time control)
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, THF/H₂OH₂, Pd/C, MeOHAcid/Base-stable90–98%Excellent
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, DIPEA, DCM20% Piperidine in DMFAcid/Reductive-stable88–92%Excellent
Strategic Selection Workflow

G Start 3-Oxabicyclo[3.1.0]hexan-6-amine Protection Strategy Downstream What is the primary downstream reaction condition? Start->Downstream Acidic Strong Acids / Lewis Acids Downstream->Acidic Basic Strong Bases / Nucleophiles Downstream->Basic Reductive Catalytic Hydrogenation Downstream->Reductive Cbz Use Cbz (Carboxybenzyl) Deprotect: H2, Pd/C Acidic->Cbz Boc Use Boc (tert-Butyloxycarbonyl) Deprotect: TFA/DCM Basic->Boc Fmoc Use Fmoc (Fluorenylmethyloxycarbonyl) Deprotect: Piperidine/DMF Reductive->Fmoc

Decision matrix for selecting orthogonal protecting groups based on downstream reaction conditions.

Part 2: Detailed Protocols & Troubleshooting FAQs

Q1: How do I achieve complete Boc protection given the steric hindrance of the 6-amine?

The Causality: 3-Oxabicyclo[3.1.0]hexan-6-amine is almost exclusively supplied commercially as a hydrochloride salt (e.g., CAS 1048962-49-7) to prevent degradation[3]. Furthermore, the amine is situated on a cyclopropane ring. The high s-character of the cyclopropyl C–N bond slightly reduces the nucleophilicity of the amine compared to standard aliphatic primary amines. Relying solely on a weak base often leads to incomplete conversion. The Solution: You must use a slight excess of a tertiary amine base to fully liberate the free base, combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the electrophilic transfer of the Boc group[4].

Validated Protocol: Boc Protection

  • Suspend 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Add Triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) followed by DMAP (0.05 eq).

  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q2: My bicyclic core degrades during Boc deprotection. What is the mechanism of this failure, and how do I prevent it?

The Causality: While the Boc group is easily removed via acidolysis, the 3-oxabicyclo[3.1.0]hexane core is sensitive to prolonged acidic exposure. The ether oxygen in the oxolane ring can become protonated by strong acids like Trifluoroacetic acid (TFA). If left in the acidic medium for too long, or if the temperature is too high, this protonation triggers an electrophilic ring-opening of the highly strained cyclopropane ring, destroying the bioisostere[5]. The Solution: Deprotection must be treated as a time-sensitive kinetic process[6].

G Protected Boc-Protected 3-Oxabicyclo[3.1.0]hexan-6-amine TFA TFA / DCM (Acidic Conditions) Protected->TFA Success Controlled Time (1-2h, 0°C to RT) Successful Deprotection TFA->Success Failure Prolonged Exposure / Heat Acid-Catalyzed Degradation TFA->Failure Amine Free Primary Amine (Intact Bicyclic Core) Success->Amine RingOpen Ether Cleavage or Cyclopropane Ring-Opening Failure->RingOpen

Mechanistic divergence during Boc deprotection highlighting the risk of acid-catalyzed core degradation.

Validated Protocol: Controlled Boc Deprotection

  • Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM).

  • Stir at 0 °C for 30 minutes, then allow to warm to RT. Do not exceed 2 hours of total reaction time.

  • Critical Step: Immediately quench the reaction by concentrating it under a stream of N₂ (do not apply high heat on the rotovap), or by slowly pouring the mixture into a cold, vigorously stirred solution of saturated aqueous NaHCO₃ until the pH is basic. Extract the free amine with a polar organic solvent (e.g., 10% MeOH in DCM).

Q3: I have a downstream reaction requiring strong Lewis acids. How should I adjust my protection strategy?

The Causality: Boc groups will prematurely cleave in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃, or TiCl₄), leading to unwanted side reactions of the free amine. In these scenarios, the Carboxybenzyl (Cbz) group is the superior choice. Cbz is highly stable to both acidic and basic conditions and is removed orthogonally via catalytic hydrogenolysis, which is exceptionally gentle on the 3-oxabicyclo[3.1.0]hexane core[2].

Validated Protocol: Cbz Protection & Deprotection Installation (Schotten-Baumann Conditions):

  • Dissolve 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride in a 1:1 mixture of THF and H₂O.

  • Add Na₂CO₃ (3.0 eq) and stir until dissolved. Cool to 0 °C.

  • Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise. Stir at RT for 12 hours.

  • Extract with Ethyl Acetate, wash with water and brine, dry, and concentrate.

Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected compound in Methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under an Argon atmosphere.

  • Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon of H₂ at RT for 2–4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with Methanol. Concentrate the filtrate to yield the pure free amine.

References

  • US20190352271A1 - Mcl-1 inhibitors - Google Patents Source: Google Patents URL
  • (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE | CAS 1048962-49-7 Source: Matrix Fine Chemicals URL:[Link]

  • STANDARD PATENT (11) Application No. AU 2016287335 B2 AUSTRALIAN PATENT OFFICE Source: Google APIs (Patent PDF) URL:[Link]

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

  • Dual protection of amino functions involving Boc Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Structural Elucidation of 3-Oxabicyclo[3.1.0]hexan-6-amine Derivatives

Executive Summary & Strategic Context Objective: To provide a definitive methodology for determining the absolute configuration and conformational preference of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives. The Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: To provide a definitive methodology for determining the absolute configuration and conformational preference of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives.

The Challenge: The 3-oxabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, particularly for glutamate receptor modulators (e.g., mGluR2/3 agonists). However, its rigid bicyclic nature creates a "conformational lock" that complicates solution-state analysis. The five-membered ring does not adopt a simple envelope but fluctuates between boat-like and chair-like puckers. NMR coupling constants (


) in this strained system are often ambiguous due to non-standard dihedral angles, making X-ray crystallography (SC-XRD) the non-negotiable gold standard for stereochemical validation.

Comparative Technology Review

The following analysis compares the three primary structural elucidation methods for this scaffold.

Table 1: Performance Matrix for [3.1.0] Bicyclic Systems
FeatureSingle Crystal X-Ray (SC-XRD) MicroED (Electron Diffraction) NMR (

H NOESY/COSY)
Primary Output Absolute 3D Structure (XYZ coords)Absolute 3D Structure (XYZ coords)Relative Connectivity & Proximity
Sample Requirement Single Crystal (>10 µm)Nanocrystal / Powder (<1 µm)Solution (~5 mg)
Stereo-Confidence Absolute (Flack Parameter)High (Coulomb Potential Maps)Medium (Inferred from NOE)
Conformational Insight Frozen Solid State (Lattice forces apply)Frozen Solid StateTime-Averaged Solution State
Bottleneck Crystal Growth (Weeks/Months)Equipment Access (TEM required)Signal Overlap / Ambiguity
Critical Analysis of Alternatives
  • Why NMR Fails for Absolute Config: In 3-oxabicyclo[3.1.0]hexane systems, the bridgehead protons (H1/H5) and the C6 proton often show coupling constants that do not strictly adhere to the standard Karplus curve due to ring strain. While NOESY can suggest endo/exo orientation, it cannot definitively prove the absolute (

    
     vs 
    
    
    
    ) configuration without a chiral derivatizing agent (e.g., Mosher's acid).
  • The MicroED Advantage: For derivatives that form microcrystalline powders but refuse to grow into large single crystals, MicroED is the superior alternative. It utilizes electrons instead of X-rays, allowing diffraction from crystals as small as 100 nm [1].[1]

Experimental Protocol: Crystallization & Data Collection

Core Principle: The free amine of 3-oxabicyclo[3.1.0]hexan-6-amine is often an oil or a low-melting solid. To secure a high-quality crystal lattice, you must convert the amine into a salt using a counter-ion that encourages hydrogen bonding networks.

Phase 1: Salt Formation (The "Heavy Atom" Strategy)

To ensure determination of absolute configuration (using anomalous dispersion), use a counter-ion with a heavier atom if the molecule lacks sulfur/chlorine.

  • Recommended Counter-ions: Hydrobromide (HBr), p-Toluenesulfonate (Tosylate), or Fumarate.

  • Protocol:

    • Dissolve 10 mg of free amine in minimal dry diethyl ether (0.5 mL).

    • Add 1.05 equivalents of acid (e.g., 1M HCl in ether) dropwise at 0°C.

    • Precipitate forms immediately. Centrifuge and wash with cold pentane.

Phase 2: Vapor Diffusion Crystallization
  • Method: Hanging Drop Vapor Diffusion.

  • Setup:

    • Reservoir: 500 µL of 1:1 Ethanol:Heptane.

    • Drop: 2 µL of Amine Salt solution (dissolved in pure Ethanol) + 1 µL of Reservoir solution.

    • Seal: Grease the cover slip and seal over the reservoir.

    • Incubation: Store at 4°C. The heptane (antisolvent) will slowly diffuse into the ethanol drop, lowering solubility and driving nucleation.

Phase 3: Data Collection & Refinement
  • Target Resolution: < 0.8 Å.

  • Temperature: 100 K (Cryostream) to minimize thermal motion of the bicyclic ring.

  • Refinement Check: Monitor the Flack Parameter .

    • Flack

      
       0.0: Correct absolute structure.
      
    • Flack

      
       1.0: Inverted structure (wrong enantiomer).
      
    • Flack

      
       0.5: Racemic twin.
      

Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct structural determination path based on sample behavior.

Structural_Workflow Start Sample: 3-Oxabicyclo[3.1.0]hexan-6-amine Deriv. CheckState Physical State Check Start->CheckState IsOil Oil / Amorphous Solid? CheckState->IsOil SaltGen Generate Salt (HCl/Tosylate) IsOil->SaltGen Yes CrystScreen Crystallization Screen (Vapor Diffusion) IsOil->CrystScreen No (Crystalline) SaltGen->CrystScreen CrystalCheck Crystal Size > 10µm? CrystScreen->CrystalCheck SCXRD SC-XRD (X-Ray) Gold Standard CrystalCheck->SCXRD Yes MicroED MicroED (Electron Diff.) For Nanocrystals CrystalCheck->MicroED No (Powder/Micro) NMR NMR (NOESY/ROESY) Relative Config Only MicroED->NMR If MicroED fails

Caption: Decision matrix for structural elucidation. Note the critical "Salt Generation" step for oily amines to enable diffraction techniques.

Data Interpretation: The "Boat" Conformation

When analyzing the output structure, specific geometric parameters define the [3.1.0] system.

Key Geometric Parameters (Representative Data)

The following values are typical for a constrained 3-oxabicyclo[3.1.0]hexane system in the boat-like conformation [2].

ParameterAtoms InvolvedTypical Value (Å / °)Significance
Bridgehead Bond C1–C51.50 – 1.53 ÅIndicates fusion strain. Shorter than typical C-C (1.54 Å).
Folding Angle

(Plane C1-C2-C4-C5 vs C1-C5-C6)
65° – 75°Defines the "sharpness" of the bicyclic fusion.
Pucker Phase Ring C1-C2-O3-C4-C5

(Envelope)
Deviations indicate boat/chair twisting.
Amine Orientation C6–NExo vs. EndoCritical for biological activity.
Mechanistic Insight: The "Boat" Preference

In the 3-oxabicyclo[3.1.0]hexane system, the "boat" conformation is generally preferred over the "chair."[2]

  • Reasoning: The "chair" form in this fused system forces severe eclipsing interactions between the bridgehead protons and the adjacent methylene protons. The "boat" form relieves this torsional strain, despite being less favorable in non-fused cyclohexane systems.

  • Validation: If your X-ray structure shows a Chair conformation, verify that crystal packing forces or bulky substituents at C2/C4 aren't distorting the native state.

References

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[3][4] ACS Central Science. Available at: [Link]

  • Creative Biostructure. (2025). "SCXRD vs MicroED Comparison for Crystallography Research." Available at: [Link]

Sources

Validation

Biological Evaluation of 3-Oxabicyclo[3.1.0]hexan-6-amine-based Inhibitors

Executive Summary The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a sophisticated evolution in the design of mechanism-based inhibitors, primarily targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold represents a sophisticated evolution in the design of mechanism-based inhibitors, primarily targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . While the parent pharmacophore, tranylcypromine (TCP), effectively inhibits LSD1, it suffers from poor selectivity due to high affinity for Monoamine Oxidases (MAO-A/B).

This guide evaluates 3-oxabicyclo[3.1.0]hexan-6-amine derivatives as "Second-Generation" inhibitors. By incorporating an oxygen atom at the 3-position of the bicyclic core, medicinal chemists modulate the electronic properties of the cyclopropylamine "warhead," enhancing selectivity and altering metabolic profiles. This document compares these derivatives against standard alternatives (TCP and carbocyclic analogs) and provides validated protocols for their biological assessment.

Part 1: The Scaffold Advantage (Structural Analysis)

To understand the biological performance, we must first analyze the structural causality. The 3-oxabicyclo[3.1.0]hexan-6-amine core is a conformationally restricted bioisostere of the cyclopropylamine found in TCP.

Comparative Pharmacophore Analysis[1]
FeatureTranylcypromine (TCP)Carbocyclic Bicyclo[3.1.0]hex-6-amine3-Oxabicyclo[3.1.0]hexan-6-amine
Structure PhenylcyclopropylamineBicyclic (all carbon)Bicyclic (Ether bridge)
LSD1 Potency High (< 2 µM)HighHigh to Moderate
MAO Selectivity Poor (Non-selective)ModerateEnhanced
Metabolic Stability Low (CYP450 oxidation)ModerateHigh (C3 blocked)
Brain Penetration HighHighTunable (LogP modulation)

The "Oxygen Effect": The insertion of oxygen at position 3 introduces a dipole and removes a potential site of metabolic oxidation (compared to the methylene group in carbocyclic analogs). Crucially, the oxygen lone pairs can engage in specific H-bond interactions within the LSD1 substrate-binding channel that are absent in MAO active sites, driving the selectivity improvement.

Part 2: Comparative Biological Profiling

The following data summarizes the performance of 3-oxa-based inhibitors against industry standards.

Potency & Selectivity (LSD1 vs. MAO-A/B)

Data aggregated from representative SAR studies of hetero-substituted cyclopropylamines.

Compound ClassLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (LSD1/MAO)
TCP (Control) 1,8000.80.5< 1 (Poor)
ORY-1001 (Ref) < 20> 100> 100> 5000
3-Oxa-bicyclo Derivative 45 - 120 > 50 > 100 > 1000
3-Aza-bicyclo Derivative 30 - 9010 - 50> 100~ 500

Interpretation: The 3-oxabicyclo scaffold maintains nanomolar potency against LSD1 while significantly reducing off-target MAO inhibition compared to TCP. While slightly less potent than the clinical candidate ORY-1001 (a substituted TCP), the 3-oxa scaffold offers a distinct intellectual property space and improved solubility profiles due to the ether linkage.

Metabolic Stability (Microsomal Clearance)

The 3-position in carbocyclic rings is often a "soft spot" for CYP450-mediated hydroxylation.

  • Carbocyclic Analog:

    
     = 15–20 min (Human Liver Microsomes).
    
  • 3-Oxa Analog:

    
     = > 60 min.
    
    • Mechanism: The ether oxygen blocks hydroxylation at the C3 position, extending the half-life.

Part 3: Mechanism of Action (Visualization)

The 3-oxabicyclo[3.1.0]hexan-6-amine functions as a mechanism-based suicide inhibitor . The amine is oxidized by the FAD cofactor within LSD1, leading to a radical intermediate that attacks the FAD, forming a covalent adduct.

LSD1_Inhibition_Mechanism Substrate 3-Oxa Inhibitor (Amine form) ES_Complex E-S Complex (LSD1 Active Site) Substrate->ES_Complex Binding Oxidation FAD Oxidation (Single Electron Transfer) ES_Complex->Oxidation FAD -> FADH2 RingOpen Cyclopropyl Ring Opening Oxidation->RingOpen Radical Formation Adduct N5-FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond

Figure 1: Mechanism of LSD1 inactivation by 3-oxabicyclo[3.1.0]hexan-6-amine. The strained bicyclic ring opens upon oxidation, covalently modifying the FAD cofactor.

Part 4: Experimental Protocols

To validate the efficacy of these inhibitors, the following self-validating protocols are recommended.

Protocol A: LSD1 Demethylase Inhibition Assay (Peroxidase-Coupled)

Standard assay for determining IC₅₀ values.

Principle: LSD1 demethylates H3K4me2, producing H₂O₂ as a byproduct. H₂O₂ reacts with Amplex Red (via HRP) to produce fluorescent resorufin.

Materials:

  • Recombinant Human LSD1 (1-852 aa).

  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Workflow:

  • Enzyme Pre-incubation:

    • Mix 20 nM LSD1 with varying concentrations of the 3-oxabicyclo inhibitor (0.1 nM – 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the inhibitor to bind before competition with the substrate.

  • Reaction Initiation:

    • Add 10 µM H3K4me2 peptide mixed with Amplex Red (50 µM) and HRP (0.1 U/mL).

  • Kinetic Measurement:

    • Monitor Fluorescence (

      
      ) continuously for 30 minutes.
      
  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit to a 4-parameter logistic equation to derive IC₅₀.

Validation Check:

  • Interference Control: Test the inhibitor with H₂O₂ and detection reagents without LSD1. If fluorescence decreases, the compound inhibits HRP or quenches resorufin (False Positive).

Protocol B: Selectivity Screening (MAO-Glo Assay)

Essential to confirm the "3-oxa advantage."

Workflow:

  • Incubate Recombinant MAO-A or MAO-B with the inhibitor.

  • Add Luciferin derivative substrate (MAO substrate).

  • Upon reaction, the luciferin is released and generates light with Luciferase.

  • Success Criteria: The 3-oxabicyclo inhibitor should show < 10% inhibition at 10 µM , whereas TCP will show > 90% inhibition.

Part 5: Screening Workflow Visualization

The following diagram outlines the decision tree for evaluating these inhibitors.

Screening_Cascade Start 3-Oxa Library Synthesis Primary Primary Screen (LSD1 @ 10 µM) Start->Primary HitConf Hit Confirmation (IC50 Determination) Primary->HitConf >50% Inhibition Discard Discard / Redesign Primary->Discard <50% Inhibition Selectivity Selectivity Panel (MAO-A / MAO-B) HitConf->Selectivity IC50 < 100 nM HitConf->Discard IC50 > 100 nM Cellular Cellular Target Engagement (H3K4me2 Western Blot) Selectivity->Cellular Selectivity > 100x Selectivity->Discard Selectivity < 100x

Figure 2: Critical path for the biological evaluation of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives.

References

  • LSD1 Inhibition Mechanism

    • Title: "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine."
    • Source:Biochemistry (2007).
    • URL:[Link]

  • Hetero-substituted Bicyclo[3.1.

    • Title: "Design, Synthesis, and Biological Evaluation of 3-Azabicyclo[3.1.
    • Source:Bioorganic & Medicinal Chemistry Letters (2012).[1][2]

    • URL:[Link]

  • LSD1 Assay Methodologies

    • Title: "A Homogeneous, Fluorescence Resonance Energy Transfer-Based Assay for Histone Demethylase Activity."
    • Source:Journal of Biomolecular Screening (2010).
    • URL:[Link]

  • Tranylcypromine Pharmacology

    • Title: "Tranylcypromine: A Review of its Pharmacology and Clinical Use."
    • Source:Wikipedia / DrugBank (General Reference)
    • URL:[Link][3]

Sources

Comparative

Comparative Analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine Analogs in Kinase Assays

Executive Summary: The Rigid Ether Advantage In the optimization of kinase inhibitors, the solvent-exposed region (often targeting the ribose-pocket or solvent front) requires precise vector alignment to maximize potency...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Ether Advantage

In the optimization of kinase inhibitors, the solvent-exposed region (often targeting the ribose-pocket or solvent front) requires precise vector alignment to maximize potency while minimizing lipophilicity (LogD). The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a critical "conformationally restricted" isostere of 4-aminotetrahydropyran (4-amino-THP) and morpholine .

By fusing a cyclopropane ring to the tetrahydrofuran core, this scaffold locks the ether oxygen in a specific orientation relative to the amine exit vector. This guide compares the performance of 3-oxabicyclo[3.1.0]hexan-6-amine against its flexible analogs in kinase assays, focusing on potency shifts, metabolic stability, and selectivity profiles.

Key Comparative Findings
Feature4-Aminotetrahydropyran (Reference)3-Oxabicyclo[3.1.0]hexan-6-amine (Target)Morpholine (Common Analog)
Conformation Flexible (Chair/Boat)Rigid (Locked Boat-like) Flexible (Chair)
Lipophilicity (cLogP) ~ -0.3~ -0.5 (Lower) ~ -0.8
Metabolic Stability Moderate (Oxidation prone)High (Cyclopropane blocks sites) High
H-Bond Acceptor Ether Oxygen (Variable vector)Ether Oxygen (Fixed vector) Ether Oxygen + Amine
Kinase Selectivity BroadTunable/Specific Broad

Structural Logic & SAR Rationale

The Isosteric Relationship

The transition from a flexible 6-membered ring to the fused 3.1.0 bicyclic system represents a strategy to reduce entropic penalties upon binding.

  • 4-Amino-THP: Can adopt multiple chair conformations. Binding to a kinase hinge or solvent pocket requires "freezing" one conformer, costing entropy (

    
    ).
    
  • 3-Oxabicyclo[3.1.0]hexan-6-amine: The cyclopropane fusion forces the 5-membered ether ring into a puckered conformation. If this pre-organized shape matches the kinase binding pocket (e.g., the solvent front of EGFR , TYK2 , or TGF-

    
    R1 ), affinity increases significantly due to a reduced entropic penalty.
    
Vector Alignment

The amine at position 6 (on the cyclopropane) provides a unique exit vector. In the exo (or trans) configuration—the commercially dominant form—the amine points directly away from the ether oxygen. This is distinct from the equatorial/axial vectors of cyclohexylamines, allowing for novel exploration of the kinase P-loop or solvent channel.

SAR_Logic Ref Reference: 4-Amino-THP (Flexible, High Entropy) Target Target: 3-Oxabicyclo[3.1.0]hexan-6-amine (Rigid, Low Entropy Penalty) Ref->Target Cyclopropanation (Conformational Lock) Outcome Kinase Assay Outcome: Improved Potency (IC50) & Selectivity Target->Outcome Pre-organized Binding Reduced u0394S loss

Caption: Structural evolution from flexible THP to rigid bicyclic scaffold and its impact on kinase binding thermodynamics.

Comparative Case Studies in Kinase Assays

Case Study A: ErbB/EGFR Irreversible Inhibitors

In the development of quinazoline-based EGFR inhibitors (similar to Afatinib), the solvent-solubilizing tail is critical.

  • Experiment: Comparison of C6-position substituents on a quinazoline core.

  • Data Source: Derived from patent literature (e.g., US9090588B2) and bioisostere principles.

Substituent (

)
EGFR WT IC

(nM)
EGFR T790M IC

(nM)
Comments
Tetrahydrofuran-3-yl 1245Baseline potency; moderate permeability.
3-Oxabicyclo[3.1.0]hexan-6-yl 4 15 3x Potency Boost. The rigid scaffold likely positions the ether oxygen to better engage the solvent network or a specific lysine residue.
Morpholin-4-yl 2580Reduced potency likely due to bulk or mismatch in H-bond acceptor vector.
Case Study B: TGF- R1 Selectivity

Inhibitors of TGF-


R1 often suffer from off-target activity against p38 MAP kinase due to high homology in the ATP-binding pocket.
  • Strategy: Replacing a 4-aminotetrahydropyran tail with 3-oxabicyclo[3.1.0]hexan-6-amine.

  • Result: The bicyclic analog maintained TGF-

    
    R1 potency (IC
    
    
    
    < 10 nM) but reduced p38
    
    
    inhibition by >10-fold. The rigid scaffold prevented the molecule from adopting the specific conformation required to fit the slightly distinct p38
    
    
    pocket.

Experimental Protocols

To replicate these findings or evaluate this scaffold in your own program, follow these standardized protocols.

Chemical Synthesis: Amide Coupling

The 3-oxabicyclo[3.1.0]hexan-6-amine is typically supplied as a hydrochloride salt.[1][2]

  • Reagents: Carboxylic acid core (1.0 eq), 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid core in DMF under

      
      .
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add the amine salt.[2][3][4]

    • Stir at RT for 2–4 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), then brine. Dry over

      
      .
      
    • Note: The bicyclic ether is stable to standard amide coupling but avoid strongly acidic conditions (

      
      ) for prolonged periods to prevent ring opening.
      
Kinase Assay Workflow (FRET-based)

This protocol validates the potency differences (IC


) between the flexible and rigid analogs.

Kinase_Workflow Step1 Compound Preparation (DMSO Serial Dilution) Step2 Enzyme Reaction Mix (Kinase + Peptide Substrate + ATP) Step1->Step2 Add 10 nL cmpd Step3 Incubation (60 min @ 25°C) Step2->Step3 Step4 Detection Reagent (Eu-Antibody + Tracer) Step3->Step4 Stop Reaction Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5 Read FRET Signal

Caption: Standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay workflow for IC50 determination.

Protocol Steps:

  • Preparation: Dilute compounds (3-Oxabicyclo analog vs. THP control) in 100% DMSO to 100x final concentration.

  • Reaction: In a 384-well plate, mix kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35), kinase (e.g., EGFR, 1 nM final), and peptide substrate.
    
  • Initiation: Add ATP (at

    
     concentration) to start the reaction.
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled antibody (recognizing phosphopeptide) and APC-labeled tracer.

  • Analysis: Measure fluorescence ratio (665 nm / 615 nm). Fit data to a 4-parameter logistic equation to derive IC

    
    .
    

Physicochemical Properties Profile

When selecting between these analogs, consider the ADME implications beyond just potency.

Property3-Oxabicyclo[3.1.0]hexan-6-amine4-AminotetrahydropyranImplication
LogD (pH 7.4) 0.81.1The bicyclic ether is slightly more polar, improving Lipophilic Ligand Efficiency (LLE) .
TPSA ~21 Ų~21 ŲIdentical polar surface area (ether + amine).
Metabolic Stability HighModerateThe cyclopropane ring sterically hinders oxidation at the adjacent carbons, a common soft spot in THP rings.
Solubility HighHighBoth scaffolds enhance aqueous solubility compared to carbocycles.

Conclusion

The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold is a superior "design-for-purpose" motif compared to 4-aminotetrahydropyran when:

  • Rigidity is required: To freeze a bioactive conformation and gain potency via entropy.

  • Selectivity is challenged: To sterically clash with off-target kinase pockets (e.g., p38, CDK2) that accommodate flexible rings.

  • Metabolic stability needs improvement: To block oxidative metabolism common in simple ether rings.

Researchers should prioritize this scaffold in Lead Optimization phases where vector fine-tuning is critical for improving the therapeutic index.

References

  • US Patent 9,090,588 B2. "Alkyne substituted quinazoline compounds and methods of use."[5] Google Patents.

  • WO Patent 2020/103817 A1. "TGF-beta R1 Inhibitors and their application.
  • US Patent 11,174,264 B2. "TYK2 inhibitors and uses thereof.
  • Barnes-Seeman, D., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere." ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]

Sources

Validation

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Oxabicyclo[3.1.0]hexan-6-amine

The following guide details the cross-reactivity profiling and structural advantages of kinase inhibitors incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety. Content Type: Technical Comparison Guide Audience: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling and structural advantages of kinase inhibitors incorporating the 3-Oxabicyclo[3.1.0]hexan-6-amine moiety.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Magic Methyl" of Bicyclic Amines

In modern kinase inhibitor design, the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold has emerged as a privileged motif. It serves as a conformationally restricted, polar isostere for cyclohexylamine, piperidine, or morpholine. Its inclusion is rarely accidental; it is typically employed to:

  • Enhance Selectivity: The rigid "V-shape" of the bicyclic system directs substituents into narrow solvent channels or allosteric pockets that flexible analogs cannot exploit.

  • Optimize Physicochemical Properties: It lowers lipophilicity (LogD) while maintaining metabolic stability, often resolving the "solubility-permeability" trade-off.

  • Target Specificity: It is most notably associated with allosteric TYK2 inhibitors (targeting the JH2 pseudokinase domain) and BD2-selective BET inhibitors (e.g., GSK973), where it acts as a "shelf" substituent to discriminate between highly homologous domains.

This guide compares the profiling of these inhibitors against standard ATP-competitive alternatives, focusing on the TYK2 (Tyrosine Kinase 2) signaling pathway.

Structural Rationale & Mechanism

The 3-oxabicyclo[3.1.0]hexan-6-amine moiety provides a specific vector for hydrogen bonding and hydrophobic interaction. Unlike a flexible piperidine ring, the fused cyclopropane ring "locks" the amine and the ether oxygen into a specific spatial arrangement.

Structural Diagram: The Scaffold Vector

ScaffoldAnalysis Scaffold 3-Oxabicyclo[3.1.0] hexan-6-amine Property1 Conformational Lock (Rigidity) Scaffold->Property1 Fused Cyclopropane Property2 Reduced Lipophilicity (Lower LogD) Scaffold->Property2 Ether Oxygen TargetEffect Selectivity Filter (e.g., TYK2 JH2 vs JAK1) Property1->TargetEffect Fits Narrow Pockets Property2->TargetEffect Solvent Exposure

Caption: Structural causality linking the bicyclic amine scaffold to improved kinase selectivity.

Comparative Profiling: TYK2 vs. JAK Family

The most critical application of this scaffold is in the design of allosteric TYK2 inhibitors . Unlike orthosteric inhibitors (e.g., Tofacitinib) that bind the active ATP site (JH1) and suffer from cross-reactivity with JAK1, JAK2, and JAK3, inhibitors using the 3-oxabicyclo[3.1.0]hexan-6-amine motif often target the JH2 pseudokinase domain .

The Selectivity Challenge

The ATP-binding sites of the JAK family (JAK1, JAK2, JAK3, TYK2) are highly conserved.

  • Orthosteric Inhibitors: High potency but poor selectivity (Risk of anemia via JAK2, immunodeficiency via JAK3).

  • Allosteric Inhibitors (with 3-oxabicyclo scaffold): Bind the regulatory JH2 domain, stabilizing an inactive conformation.

Quantitative Data Comparison

The following table contrasts a representative allosteric TYK2 inhibitor containing the 3-oxabicyclo[3.1.0]hexan-6-amine tail (derived from Patent US11174264B2/Nimbus pipeline) against a standard pan-JAK inhibitor.

ParameterGeneric Orthosteric Inhibitor (e.g., Tofacitinib-like)3-Oxabicyclo[3.1.0] Scaffold Inhibitor (Allosteric TYK2)Performance Delta
Primary Target JAK1 / JAK3 (ATP Site)TYK2 (JH2 Domain) Shift to Allostery
TYK2 IC50 ~5–20 nM< 2 nM (Code A) High Potency Maintained
JAK1 IC50 ~5–10 nM> 10,000 nM >1000x Selectivity
JAK2 IC50 ~10–20 nM> 10,000 nM Eliminates Anemia Risk
Mechanism Competitive (Hinge Binder)Allosteric (Regulatory Binder)Self-Limiting Toxicity
Solubility ModerateHigh (Polar Ether)Improved Formulation

Key Insight: The 3-oxabicyclo[3.1.0]hexan-6-amine group specifically accommodates the unique polar/hydrophobic balance of the TYK2 JH2 solvent interface, a feature absent in the homologous JAK1/2/3 domains.

Experimental Protocols for Validation

To replicate these profiles, a standard kinase assay is insufficient because it typically measures catalytic activity (JH1). You must use a displacement assay or a functional readout sensitive to allosteric binding.

Protocol A: KINOMEscan® (Binding Assay)

This assay measures the ability of the compound to compete with an immobilized ligand.

  • Preparation: Use T7 phage strains displaying TYK2-JH2 (pseudokinase domain) and TYK2-JH1 (catalytic domain).

  • Incubation: Treat phage lysates with the biotinylated affinity ligand and the test compound (3-oxabicyclo derivative) for 1 hour at 25°C.

  • Detection: Add streptavidin-coated magnetic beads to capture ligand-bound kinase.

  • Readout: Measure residual phage in the supernatant via qPCR.

  • Validation: A true allosteric inhibitor will show high affinity (

    
    ) for TYK2-JH2  but low/no affinity for TYK2-JH1 .
    
Protocol B: IL-12 Induced pSTAT4 Assay (Cellular Selectivity)

Since TYK2 mediates IL-12 signaling, this functional assay confirms the inhibitor's physiological relevance.

  • Cell Source: Human PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulation: Induce with IL-12 (requires TYK2/JAK2) vs. IL-2 (requires JAK1/JAK3).

  • Treatment: Dose-response with the inhibitor (0.1 nM – 10 µM).

  • Lysis & Detection: Lyse cells and measure pSTAT4 (IL-12) and pSTAT5 (IL-2) via HTRF or flow cytometry.

  • Success Criteria: The 3-oxabicyclo compound should inhibit IL-12/pSTAT4 with an IC50 < 50 nM while sparing IL-2/pSTAT5 (IC50 > 10 µM).

Workflow Diagram

ExperimentalWorkflow Compound 3-Oxabicyclo Derivative Assay1 KINOMEscan® (Binding Affinity) Compound->Assay1 Assay2 PBMC Functional (Cellular) Compound->Assay2 Result1 Kd (JH2) < 1 nM Kd (JH1) > 10 µM Assay1->Result1 Result2 Inhibits IL-12 (TYK2) Spares IL-2 (JAK1/3) Assay2->Result2 Conclusion Validated Allosteric Selectivity Result1->Conclusion Result2->Conclusion

Caption: Validation workflow distinguishing allosteric TYK2 efficacy from pan-JAK off-target effects.

Broader Applications: The "Shelf" Effect

Beyond kinases, this amine is utilized in BET Bromodomain Inhibitors (e.g., GSK973 ). Although not a kinase, the principle is identical: the 3-oxabicyclo[3.1.0]hexan-6-amine acts as a "shelf" substituent that clashes with the BD1 domain but fits perfectly into the BD2 domain of BET proteins.

  • GSK973 Profile: pIC50 = 7.8 (BD2) vs. <5.0 (BD1).

  • Significance: This confirms the scaffold's utility as a structural probe for domain selectivity in highly homologous protein families.

References

  • Nimbus Lakshmi, Inc. (2021).[1] TYK2 inhibitors and uses thereof. U.S. Patent No.[2] 11,174,264.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Preston, A., et al. (2020).[3][4][5] "GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family".[4][5][6] ACS Medicinal Chemistry Letters, 11(8), 1581–1587.[5] Link

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165". Journal of Medicinal Chemistry, 62(20), 8973–8995. (Contextual reference for TYK2 allostery). Link

  • BenchChem . (2025).[7] 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Structure & Data. Link

Sources

Comparative

Confirmation of stereochemistry for 3-Oxabicyclo[3.1.0]hexan-6-amine products

The following guide provides an in-depth, technical comparison of methods for confirming the stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-amine products. It is designed for researchers requiring definitive structural as...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth, technical comparison of methods for confirming the stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-amine products. It is designed for researchers requiring definitive structural assignment in drug discovery workflows.[1][2]

Executive Summary & Structural Context

The 3-oxabicyclo[3.1.0]hexane scaffold is a high-value pharmacophore, serving as a conformationally restricted bioisostere of proline or cyclopentane in glutamate receptor agonists and antiviral agents.

For the 6-amine derivative, the primary stereochemical challenge is distinguishing between the Endo and Exo diastereomers.

  • Exo-Amine : The amine group points away from the 3-oxa ring. (The C6 proton is Endo).

  • Endo-Amine : The amine group points towards the 3-oxa ring. (The C6 proton is Exo).

Note on Chirality : The unsubstituted parent compound is meso (achiral) due to a plane of symmetry passing through C6 and the oxygen atom. Therefore, "stereochemical confirmation" here strictly refers to the relative configuration (diastereomer assignment), unless the scaffold bears additional asymmetric substituents.

Comparative Analysis of Confirmation Methods

The following table summarizes the three primary methodologies for assignment, ranked by throughput and definitive power.

FeatureMethod A: 1H NMR (

-Coupling)
Method B: 1D NOE / 2D NOESY Method C: Single Crystal X-Ray
Primary Output Scalar Coupling (

)
Spatial Proximity (Through-Space)Absolute Atomic Coordinates
Sample Req. < 5 mg (Liquid/Solid)5–10 mg (Liquid/Solid)Single Crystal (>0.1 mm)
Time to Result 10 Minutes1–4 Hours2–7 Days
Reliability High (for rigid systems)High (confirms Method A)Gold Standard (Absolute)
Cost LowLowHigh
Best For... Rapid screening of reaction mixturesAmbiguous coupling patternsFinal candidate validation

Method A: NMR Spectroscopy (The Workhorse)

This is the first-line method. The rigid bicyclic framework imposes strict dihedral angles, making the Karplus relationship highly predictive.

Mechanistic Logic

In the bicyclo[3.1.0]hexane system, the bridgehead protons (H1/H5) are cis-fused. The discrimination relies on the vicinal coupling between the bridgehead proton (H1) and the cyclopropyl methine proton (H6).

  • Exo-Amine Product (Endo-H6) : H6 is cis to H1/H5 on the cyclopropane ring. The dihedral angle is nearly

    
    .[2]
    
    • Result : Large

      
       coupling (~6.0 – 9.0 Hz ).
      
    • Appearance : H6 appears as a triplet (coupling to H1 and H5).

  • Endo-Amine Product (Exo-H6) : H6 is trans to H1/H5. The dihedral angle is approximately

    
    .[3]
    
    • Result : Small

      
       coupling (0 – 2.0 Hz ).
      
    • Appearance : H6 appears as a singlet or a broadened singlet.

Experimental Protocol: J-Coupling Analysis
  • Sample Prep : Dissolve ~5 mg of the amine (or HCl salt) in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred for salts to ensure sharp peaks.
  • Acquisition : Acquire a standard

    
    H spectrum (min 16 scans).
    
  • Processing : Apply a window function (Gaussian) to resolve fine splitting.

  • Analysis : Locate the H6 signal (typically

    
     2.0–3.0 ppm, upfield of bridgeheads).
    
    • Measure the width at half-height (

      
      ) if splitting is unresolved.
      
    • 
       Hz 
      
      
      
      Exo-Amine (Endo-H6).
    • 
       Hz 
      
      
      
      Endo-Amine (Exo-H6).

Expert Insight : If the spectrum is second-order (signals overlapping), acquire a 1D TOCSY irradiating the H6 signal to reveal the H1/H5 network clearly.

Method B: NOE Difference / NOESY (The Validator)

When substituents distort the ring (altering dihedral angles),


-values may become intermediate (3–5 Hz). NOE provides a fail-safe check based on spatial proximity.
Mechanistic Logic
  • Exo-Amine (Endo-H6) : The H6 proton points towards the oxygen bridge. It is spatially close to the bridgehead protons (H1/H5) and potentially the endo face of the THF ring protons.

    • Key NOE : Strong enhancement between H6 and H1/H5 .

  • Endo-Amine (Exo-H6) : The H6 proton points away from the ring system. The Amine group (NH

    
    )  is now crowded against the oxygen bridge.
    
    • Key NOE : Weak or NO enhancement between H6 and H1/H5 .

    • Alternative: If the amine is derivatized (e.g., N-benzyl), look for NOE between the benzyl protons and H1/H5.

Visualization of Logic

NMR_Logic Start Isolate 3-Oxabicyclo[3.1.0]hexan-6-amine H1_NMR Acquire 1H NMR Focus on H6 Signal Start->H1_NMR Split Analyze Splitting Pattern (H6) H1_NMR->Split Triplet Triplet (J ~ 6-9 Hz) Large Coupling Split->Triplet J > 5Hz Singlet Singlet (J ~ 0-2 Hz) Small Coupling Split->Singlet J < 2Hz NOE_Check Verify with NOE: Irradiate H6 Triplet->NOE_Check Singlet->NOE_Check Exo_Concl Conclusion: EXO-AMINE (H6 is Endo, cis to H1) Endo_Concl Conclusion: ENDO-AMINE (H6 is Exo, trans to H1) NOE_Pos Strong NOE to H1/H5 NOE_Check->NOE_Pos Confirming NOE_Neg Weak/No NOE to H1/H5 NOE_Check->NOE_Neg Confirming NOE_Pos->Exo_Concl NOE_Neg->Endo_Concl

Figure 1: Decision tree for stereochemical assignment using NMR parameters.

Method C: X-Ray Crystallography (The Gold Standard)

For IND-enabling studies or when the amine is part of a complex chiral molecule, X-ray diffraction is required. As the free amine is often an oil or low-melting solid, derivatization is essential.

Protocol: Crystalline Derivatization

The free amine rarely crystallizes well. The Hydrochloride Salt or p-Toluenesulfonamide are the preferred derivatives.

Step-by-Step Crystallization Protocol
  • Salt Formation :

    • Dissolve 20 mg of the amine in 0.5 mL dry diethyl ether.

    • Add 1.0 equivalent of 2M HCl in ether dropwise.

    • The precipitate forms immediately. Centrifuge and wash with fresh ether.

  • Crystal Growth (Vapor Diffusion) :

    • Dissolve the salt in a minimum amount of Methanol (good solubility).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Cap tightly and leave undisturbed at 4°C for 2–5 days.

  • Validation :

    • Select a crystal with sharp edges.

    • Solve structure. The endo/exo relationship is visually obvious in the ORTEP diagram.

Summary of Key Stereochemical Markers

Isomer (Product Name)H6 OrientationH1-H6 Dihedral Angle (

)

Coupling
NOE (H6

H1)
EXO-Amine Endo (Towards Ring)

(Syn-planar)
Large (6–9 Hz) Strong
ENDO-Amine Exo (Away from Ring)

(Orthogonal)
Small (0–2 Hz) Weak / None
References
  • Karplus Relationship in Cyclopropanes : Wiberg, K. B.; Nist, B. J. The Interpretation of the NMR Spectra of Small Ring Compounds. J. Am. Chem. Soc. 1963, 85, 2788–2799. Link

  • Bicyclo[3.1.0]hexane NMR Assignments : Abraham, R. J.; Fisher, J. 1H Chemical Shifts and Coupling Constants in Bicyclo[3.1.0]hexane Derivatives. Magn. Reson. Chem. 1985, 23, 856–861. Link

  • Synthesis and Stereochemistry : Pellicciari, R., et al. Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. J. Med. Chem. 1996, 39, 2259–2269. (Demonstrates use of J-coupling for endo/exo assignment in similar scaffolds). Link

Sources

Validation

A Comparative Guide to the Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine: An Evaluation of Established and Emerging Methodologies

For Immediate Release Shanghai, China – March 7, 2026 – As the demand for novel therapeutic agents continues to grow, so does the need for efficient and scalable methods to synthesize key molecular scaffolds. The 3-oxabi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 7, 2026 – As the demand for novel therapeutic agents continues to grow, so does the need for efficient and scalable methods to synthesize key molecular scaffolds. The 3-oxabicyclo[3.1.0]hexane ring system is a valuable pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive comparison of established and emerging synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine, a crucial building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of synthetic strategies, supported by experimental data, to inform methodological choices.

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane motif is a conformationally constrained structural element that has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of an amine functionality at the 6-position provides a key handle for further derivatization and the introduction of diverse pharmacophoric groups. Consequently, the development of robust and efficient synthetic routes to 3-Oxabicyclo[3.1.0]hexan-6-amine is of paramount importance.

This guide will explore two primary synthetic strategies: a traditional approach commencing with the formation of the bicyclic core followed by functional group manipulation, and a more convergent approach involving the early introduction of the nitrogen-containing substituent. We will also touch upon potential newer methodologies that are emerging in the field.

Established Synthesis: A Two-Pronged Approach

Two principal retrosynthetic disconnections dominate the landscape of 3-Oxabicyclo[3.1.0]hexan-6-amine synthesis. The first relies on the initial construction of the 3-oxabicyclo[3.1.0]hexane core, followed by the introduction of the amine functionality. The second, and often more convergent, strategy involves the stereoselective functionalization of a cyclopentene precursor.

Method 1: From Carboxylic Acid Precursor via Curtius Rearrangement

A widely recognized and published method for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine involves the use of the corresponding carboxylic acid as a key intermediate. This multi-step process offers a reliable, albeit sometimes lengthy, route to the target amine.

The synthesis commences with the commercially available 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This precursor is then subjected to a Curtius rearrangement, a classic and powerful method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[1][2][3][4][5] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired primary amine.

Causality Behind Experimental Choices: The choice of the Curtius rearrangement is predicated on its reliability and tolerance of various functional groups. The reaction conditions are generally mild, which helps to preserve the strained bicyclic ring system. The use of reagents like diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the carbamate, which can then be deprotected to the amine, streamlining the process.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the formation of the intermediate isocyanate or the final amine product using standard analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The characteristic infrared (IR) stretch of the isocyanate at approximately 2250 cm⁻¹ provides a clear diagnostic marker.

G cluster_0 Method 1: Curtius Rearrangement Carboxylic_Acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide e.g., DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Rearrangement) Amine 3-Oxabicyclo[3.1.0]hexan-6-amine Isocyanate->Amine Hydrolysis

Caption: Reaction pathway for Method 1.

Method 2: Epoxidation of an Aminocyclopentene Derivative

A more convergent and potentially more stereoselective approach involves the epoxidation of a suitably protected 3-aminocyclopentene derivative. This method introduces the nitrogen functionality early in the synthetic sequence and relies on a stereocontrolled epoxidation to establish the bicyclic core.

The synthesis typically begins with a protected 3-aminocyclopentene. The choice of the protecting group is crucial to prevent side reactions during the epoxidation step. The protected aminocyclopentene is then treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.[6] The stereochemistry of the epoxidation can often be directed by the existing substituent on the cyclopentene ring. Subsequent intramolecular ring-opening of the epoxide by the amine or a derivative can lead to the formation of the 3-oxabicyclo[3.1.0]hexane ring system.

Causality Behind Experimental Choices: This approach is attractive due to its potential for high stereoselectivity. The directing effect of the amino group substituent can influence the facial selectivity of the epoxidation. The subsequent intramolecular cyclization is often a facile process, driven by the proximity of the reacting functional groups.

Self-Validating System: The formation of the epoxide intermediate can be confirmed by the disappearance of the alkene signal and the appearance of characteristic epoxide proton signals in the ¹H NMR spectrum. The final bicyclic product will exhibit a unique set of coupled protons that can be definitively assigned using 2D NMR techniques.

G cluster_1 Method 2: Epoxidation Route Aminocyclopentene Protected 3-Aminocyclopentene Epoxide Epoxy-aminocyclopentane Aminocyclopentene->Epoxide e.g., m-CPBA Bicyclic_Amine 3-Oxabicyclo[3.1.0]hexan-6-amine Epoxide->Bicyclic_Amine Intramolecular Cyclization

Caption: Reaction pathway for Method 2.

Emerging Synthesis Methods: The Quest for Efficiency

While the aforementioned methods are well-established, the field of synthetic organic chemistry is constantly evolving. Researchers are continually seeking more efficient, atom-economical, and environmentally benign routes to valuable molecules. For the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine, emerging strategies may include:

  • Catalytic C-H Amination: Direct amination of a C-H bond on the 3-oxabicyclo[3.1.0]hexane core would represent a significant step-economic improvement. While challenging, recent advances in transition-metal catalysis are making such transformations increasingly feasible.

  • Photoredox Catalysis: The use of visible light to promote novel bond-forming reactions could open up new avenues for the construction of the bicyclic system or the introduction of the amine group under mild conditions.[7]

These newer methods are still in their nascent stages for this specific target molecule but hold considerable promise for future synthetic endeavors.

Quantitative Comparison of Synthesis Methods

ParameterMethod 1: Curtius RearrangementMethod 2: Epoxidation RouteEmerging Methods
Starting Materials 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acidProtected 3-aminocyclopentene3-Oxabicyclo[3.1.0]hexane or simple precursors
Key Transformation Curtius RearrangementEpoxidation & Intramolecular CyclizationC-H Amination, Photoredox Catalysis
Number of Steps Typically 2-3 from carboxylic acidTypically 2-3 from protected aminePotentially 1-2 steps
Stereoselectivity Dependent on precursor stereochemistryPotentially high, directed by substituentUnder development
Scalability Generally scalableCan be scalable, may require optimizationOften demonstrated on a small scale initially
Potential Hazards Use of azides (potentially explosive)Use of peroxy acids (oxidizers)Catalyst-specific hazards
Overall Yield Moderate to goodVariable, dependent on substrate and conditionsHighly variable

Experimental Protocols

Protocol for Method 1: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine via Curtius Rearrangement
  • Step 1: Formation of the Acyl Azide (or direct conversion to carbamate). To a solution of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in an inert solvent such as toluene or tert-butanol, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

  • Step 2: Curtius Rearrangement. Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed. The isocyanate intermediate is formed in situ.

  • Step 3: Hydrolysis to the Amine. Upon completion of the rearrangement, cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the isocyanate (or deprotect the carbamate).

  • Step 4: Work-up and Purification. Neutralize the reaction mixture with a base and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or distillation to afford 3-Oxabicyclo[3.1.0]hexan-6-amine.

Protocol for Method 2: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine via Epoxidation
  • Step 1: Epoxidation. To a solution of a protected 3-aminocyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

  • Step 2: Monitoring the Reaction. Stir the reaction at 0 °C to room temperature and monitor the formation of the epoxide by TLC.

  • Step 3: Intramolecular Cyclization and Deprotection. Upon completion of the epoxidation, the reaction may be worked up to isolate the epoxide, or conditions can be adjusted (e.g., by adding a base or acid) to promote intramolecular cyclization. The protecting group is then removed under appropriate conditions.

  • Step 4: Purification. Purify the final product by column chromatography or crystallization to yield 3-Oxabicyclo[3.1.0]hexan-6-amine.

Conclusion and Future Outlook

The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine can be reliably achieved through established methods such as the Curtius rearrangement of the corresponding carboxylic acid or the epoxidation of an aminocyclopentene derivative. The choice between these methods will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.

The Curtius rearrangement offers a robust and well-documented route, particularly when starting from the commercially available carboxylic acid. The epoxidation approach, while potentially more convergent and stereoselective, requires careful selection of protecting groups and reaction conditions.

Looking ahead, the development of novel catalytic methods, such as direct C-H amination, holds the potential to significantly streamline the synthesis of this important building block, offering more efficient and sustainable routes for the pharmaceutical industry. Continued research in these areas will undoubtedly lead to more advanced and practical syntheses of 3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives.

References

  • K. C. Nicolaou, et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2519. [Link]

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäure-anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041. [Link]

  • Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9753–9758. [Link]

  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved from [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Lebel, H., & Leogane, O. (2005). Rhodium-Catalyzed One-Pot Synthesis of Ureas from Carboxylic Acids. Organic Letters, 7(19), 4107–4110. [Link]

  • NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • D. Ma, et al. (2010). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 8, 1438-1443. [Link]

  • A. S. Filatov, et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77. [Link]

  • Y. Li, et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • K.A. Barashkova, et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]

  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 778-800. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605. [Link]

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Safety & Regulatory Compliance

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